Indium(III) chloride tetrahydrate
Description
The exact mass of the compound Indium chloride tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
22519-64-8 |
|---|---|
Molecular Formula |
Cl3H2InO |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
indium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI Key |
KYCHGXYBBUEKJK-UHFFFAOYSA-K |
SMILES |
O.O.O.O.Cl[In](Cl)Cl |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[In+3] |
Other CAS No. |
22519-64-8 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Indium(III) Chloride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indium(III) chloride tetrahydrate (InCl₃·4H₂O) is a versatile inorganic compound with significant applications in organic synthesis and materials science. As a mild and efficient Lewis acid, it catalyzes a variety of chemical transformations, making it a valuable tool for researchers and drug development professionals.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, supported by detailed experimental protocols and visual representations to facilitate its application in a laboratory setting.
Physical Properties
This compound is a white, crystalline solid that is highly soluble in water.[2] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | InCl₃·4H₂O | [3] |
| Molar Mass | 293.23 g/mol | [3] |
| Appearance | White crystalline powder or mass | [2][4] |
| Melting Point | 56 °C | [5] |
| Solubility in Water | Very soluble | [2] |
| Crystal System | Orthorhombic | [6] |
Experimental Protocols for Physical Property Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Due to the hydrated nature of the salt, the release of water of crystallization may be observed prior to or during melting.
The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.
Methodology:
-
An excess amount of this compound is added to a known volume of deionized water in a beaker with a magnetic stir bar.
-
The mixture is stirred at a constant temperature until equilibrium is reached, ensuring a saturated solution with undissolved solid remaining.
-
A known volume of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.
-
The mass of the withdrawn solution is determined.
-
The water is evaporated from the solution by heating in a drying oven.
-
The mass of the remaining dry salt is measured.
-
The solubility is calculated as grams of salt per 100 mL of water.
Crystal Structure
This compound crystallizes in the orthorhombic system.[6] The crystal structure consists of [InCl₃(H₂O)₂] units, where the indium atom is coordinated to three chloride ions and two water molecules. These units are interconnected by two additional water molecules of crystallization.[6]
Experimental Protocol for Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.
Methodology:
-
A suitable single crystal of this compound is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas to minimize thermal vibrations and potential degradation.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined using specialized software to obtain the atomic coordinates and other structural parameters.
Chemical Properties and Reactivity
This compound is primarily known for its character as a Lewis acid, readily accepting electron pairs.[1] This property is the basis for its wide application as a catalyst in organic synthesis.[1]
Lewis Acid Catalysis
This compound is an effective catalyst for a variety of organic reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and aldol (B89426) condensations.[6] Its advantages include mild reaction conditions, high yields, and compatibility with aqueous media.[1]
Experimental Protocol for Friedel-Crafts Acylation
The following is a representative protocol for the Friedel-Crafts acylation of an aromatic compound using this compound as a catalyst.
Methodology:
-
To a solution of the aromatic substrate in a suitable solvent (e.g., dichloromethane), add a catalytic amount of this compound (typically 1-10 mol%).
-
The acylating agent (e.g., an acyl chloride or anhydride) is added dropwise to the mixture at room temperature or with cooling, depending on the reactivity of the substrates.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a dilute acid.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. Indium (III) Chloride Tetrahydrate - 22519-64-8 [prochemonline.com]
- 3. Indium chloride tetrahydrate | Cl3H8InO4 | CID 31188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. zegmetal.com [zegmetal.com]
- 6. Indium(III) chloride - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis and Purification of Indium(III) Chloride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for indium(III) chloride tetrahydrate (InCl₃·4H₂O), a compound of increasing interest in organic synthesis and materials science. This document details established experimental protocols, presents quantitative data for process optimization, and outlines methods for purification to achieve high-purity material suitable for demanding applications, including pharmaceutical research and development.
Introduction
Indium(III) chloride is a Lewis acid catalyst utilized in a variety of organic transformations, such as Friedel-Crafts acylations and Diels-Alder reactions.[1] The tetrahydrate form, InCl₃·4H₂O, is a white, crystalline solid that is the most common and stable hydrated form of indium(III) chloride.[1] Its preparation is achievable through several synthetic routes, primarily involving the reaction of elemental indium or indium(III) oxide with hydrochloric acid. The purity of the final product is critical for its catalytic activity and for ensuring reproducible results in sensitive applications. This guide provides detailed methodologies for the synthesis and subsequent purification of this compound.
Synthesis of this compound
There are two primary and reliable methods for the laboratory-scale synthesis of this compound. The choice of method may depend on the availability of the starting materials.
Synthesis from Indium Metal
This method involves the direct reaction of metallic indium with hydrochloric acid. The reaction proceeds as follows:
2 In(s) + 6 HCl(aq) + 8 H₂O(l) → 2 InCl₃·4H₂O(aq) + 3 H₂(g)
A detailed experimental protocol for this synthesis is outlined in patent CN101033079A.[2]
-
In a 500 mL beaker, place 11.4 g of indium metal (in a form with a high surface area, such as flowers or granules).
-
Add 30 mL of 4 mol/L hydrochloric acid.
-
Heat the mixture on a water bath, maintaining a temperature of 60-70 °C.
-
Continue heating until the indium metal has completely reacted.
-
Increase the water bath temperature to boiling to concentrate the resulting solution.
-
Continue heating until a crystalline mass of this compound is obtained.
The following table summarizes the quantitative aspects of this synthesis method based on the provided protocol.
| Parameter | Value | Reference |
| Mass of Indium | 11.4 g | [2] |
| Volume of HCl | 30 mL | [2] |
| Concentration of HCl | 4 mol/L | [2] |
| Reaction Temperature | 60-70 °C | [2] |
| Reported Yield | 29.8 - 30.2 g | [3] |
Synthesis from Indium(III) Oxide
An alternative synthesis route utilizes indium(III) oxide as the starting material. The reaction with hydrochloric acid is a straightforward acid-base reaction:
In₂O₃(s) + 6 HCl(aq) + 5 H₂O(l) → 2 InCl₃·4H₂O(aq)
Purification of this compound
For applications requiring high-purity material, the synthesized this compound can be further purified by recrystallization.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility. The general procedure involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, which leads to the formation of purer crystals.[5][6]
A specific, detailed protocol for the recrystallization of this compound is not explicitly detailed in the searched literature. However, a general procedure can be adapted based on the principles of recrystallization and the properties of the compound. Given its high solubility in water, water is a suitable solvent for recrystallization.
-
Dissolve the impure this compound in a minimum amount of hot deionized water.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.
-
Dry the crystals, for example, by leaving them in the aspirator and then transferring them to a glass dish to air dry.[6] The purity of the obtained crystals can be assessed by melting point determination.[6]
Analytical Data
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | InCl₃·4H₂O | [7] |
| Molecular Weight | 293.23 g/mol | [7] |
| Appearance | White, crystalline powder or mass | [4][8] |
| Purity (Commercial) | 97% - 99.9% | [4][9] |
Spectroscopic Data
Raman spectroscopy is a valuable tool for the characterization of indium(III) chloride and its hydrates. A Raman spectrum for hydrated indium(III) chloride is available in the SpectraBase database.[10]
Common Impurities
For high-purity applications, it is important to be aware of potential impurities. In commercially available indium chloride, common metallic impurities that are often tested for include copper, iron, cadmium, lead, zinc, nickel, and mercury.[8]
Visualizing the Workflow
The following diagrams illustrate the synthesis and purification workflows described in this guide.
References
- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. CN101033079A - Process of preparing anhydrous indium chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 22519-64-8・this compound, 99.9%・095-02852[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Indium chloride tetrahydrate | Cl3H8InO4 | CID 31188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indium Trichloride | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Raman spectra of crystalline complexes of indium(III) chloride with 2,2′-bipyridyl, 1,10-phenanthroline, pyridine, and pyrazine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to the Solubility of Indium(III) Chloride Tetrahydrate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Indium(III) chloride tetrahydrate (InCl₃·4H₂O) in common organic solvents. Due to a scarcity of precise quantitative data for the tetrahydrate form in the public domain, this document presents available data for the anhydrous form as a reference, alongside qualitative information for the tetrahydrate and a comprehensive, generalized experimental protocol for determining its solubility.
Quantitative Solubility Data
The following table summarizes the known solubility of anhydrous Indium(III) chloride in various organic solvents at 20°C.[1]
| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) at 20°C |
| Methanol | CH₃OH | 51.7 |
| Ethanol (B145695) | C₂H₅OH | 36.24 |
| Acetone | C₃H₆O | 38 |
| Diethyl Ether | (C₂H₅)₂O | 35.1 |
| Ethyl Acetate | C₄H₈O₂ | 38.3 |
| Amyl Alcohol | C₅H₁₁OH | 23.15 |
| Chloroform | CHCl₃ | 1.5 |
| Glycerol | C₃H₈O₃ | 1.55 |
| Benzene | C₆H₆ | Insoluble |
| Carbon Tetrachloride | CCl₄ | Insoluble |
| Petroleum Ether | - | Insoluble |
Note: The data presented above is for the anhydrous form of Indium(III) chloride. The solubility of this compound may differ significantly due to the presence of coordinated water molecules, which can influence the solvation process.
Qualitative Solubility of this compound
While quantitative data is sparse, several sources provide qualitative descriptions of the solubility of this compound in organic solvents. It is generally described as being slightly soluble in ethanol and ether.[2] Its extensive use as a Lewis acid catalyst in a variety of organic reactions carried out in organic solvents further indicates at least partial solubility in these media.[3][4][5] For instance, it has been effectively used in reactions conducted in acetonitrile-water mixtures.[6]
Studies on the solubility of indium trichloride (B1173362) in dioxane-water mixtures have shown the formation of ternary compounds, such as InCl₃·3C₄H₈O₂·2H₂O and InCl₃·2C₄H₈O₂·2H₂O, which suggests that it interacts with and is soluble in dioxane.[7]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute in that solution.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., ICP-MS for indium analysis, or a validated titration method)
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the pre-equilibrated organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to sediment.
-
Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered solution with a known volume of the solvent to bring the concentration of indium within the linear range of the analytical method.
-
Quantify the concentration of indium in the diluted solution using a validated analytical technique such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
-
-
Data Analysis:
-
Calculate the solubility by correcting for the dilution factor.
-
The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.
-
Solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Visualization of an Experimental Workflow
This compound is a versatile Lewis acid catalyst in organic synthesis. The following diagram illustrates a typical experimental workflow for a Diels-Alder reaction catalyzed by this compound.
References
An In-depth Technical Guide to the Lewis Acidity of Indium(III) Chloride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a versatile and effective Lewis acid catalyst in a wide array of organic transformations. Its notable characteristics, including its water tolerance, recyclability, and relatively low toxicity compared to other Lewis acids, have made it an attractive option for chemists in both academic and industrial settings. This technical guide provides a comprehensive overview of the Lewis acidity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its catalytic action.
Understanding Lewis Acidity
A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. The strength of a Lewis acid is a critical parameter that dictates its catalytic activity and substrate scope. Indium(III) chloride, as a salt of a Group 13 metal, functions as a Lewis acid due to the electron-deficient nature of the indium center.[1]
Quantitative Assessment of Lewis Acidity
While qualitatively recognized as a "mild yet effective" Lewis acid, a precise quantitative measure of the Lewis acidity of this compound is essential for predictive catalysis and reaction optimization.[2][3] Several experimental and computational methods are employed to quantify Lewis acidity.
The Gutmann-Beckett Method
One of the most common methods for determining Lewis acidity in solution is the Gutmann-Beckett method, which utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The interaction of the Lewis acidic center with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is used to calculate the Acceptor Number (AN), a quantitative measure of Lewis acidity.[4]
The Acceptor Number is calculated using the following formula:
AN = 2.21 × (δ_sample - 41.0) [4]
where δ_sample is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid.
Table 1: Comparison of Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids
| Lewis Acid | Acceptor Number (AN) | Reference |
| BF₃ | 89 | [4] |
| AlCl₃ | 87 | [4] |
| TiCl₄ | 70 | [4] |
| B(C₆F₅)₃ | 82 | [4] |
| BI₃ | 115 | [4] |
| InCl₃·4H₂O | Data not available in cited literature |
Ion Affinity Scales
Other quantitative measures of Lewis acidity include computational scales such as Fluoride (B91410) Ion Affinity (FIA) and Chloride Ion Affinity (CIA). These values represent the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride or chloride ion, respectively. A higher ion affinity value indicates stronger Lewis acidity.
Table 2: Theoretical Ion Affinity Values for Related Lewis Acids
| Lewis Acid | Ion Affinity | Value (kJ/mol) | Reference |
| BCl₃ | Fluoride Ion Affinity (FIA) | > 890.36 | [5] |
| Al(ORF)₃ | Chloride Ion Affinity (CIA) | 356 | [6] |
| InCl₃ | FIA/CIA | Data not available in cited literature |
Note: Specific, experimentally validated FIA or CIA values for Indium(III) chloride were not found in the surveyed literature.
Experimental Protocols
Determination of Lewis Acidity using the Gutmann-Beckett Method (for a Solid Sample)
This protocol outlines the general procedure for determining the Acceptor Number of a solid Lewis acid like this compound.
Materials:
-
This compound
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)
-
NMR tubes
-
High-resolution NMR spectrometer with a phosphorus probe
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and dissolve it in a known volume of the chosen anhydrous NMR solvent in a glovebox or under an inert atmosphere to prevent moisture contamination.
-
Prepare a stock solution of triethylphosphine oxide (Et₃PO) in the same solvent.
-
Prepare a series of NMR tubes containing a fixed concentration of Et₃PO and varying concentrations of the this compound solution. It is crucial to maintain a constant total volume in each tube.
-
Include a reference sample containing only Et₃PO in the solvent.
-
-
NMR Spectroscopy:
-
Acquire the ³¹P NMR spectrum for each sample.
-
Use an external reference standard if necessary for accurate chemical shift determination.
-
-
Data Analysis:
-
Determine the ³¹P chemical shift (δ_sample) for each concentration of the Lewis acid.
-
Plot the change in chemical shift (Δδ = δ_sample - δ_reference) against the molar ratio of [Lewis Acid]/[Et₃PO].
-
The chemical shift at saturation (when further addition of the Lewis acid does not cause a significant change in the chemical shift) is taken as the δ_sample for the AN calculation.
-
Calculate the Acceptor Number (AN) using the formula mentioned in section 2.1.
-
Catalytic Mechanisms and Visualizations
The Lewis acidity of Indium(III) chloride is the cornerstone of its catalytic activity. It functions by activating substrates, thereby lowering the activation energy of the reaction.[2]
Friedel-Crafts Acylation
In Friedel-Crafts acylation, InCl₃ activates the acyl halide, facilitating the generation of a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring to form the acylated product.[5][7][8]
Caption: Mechanism of InCl₃-catalyzed Friedel-Crafts acylation.
Diels-Alder Reaction
In the Diels-Alder reaction, InCl₃ coordinates to the dienophile, particularly one with a carbonyl group, making it more electron-deficient and thus more reactive towards the diene. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the cycloaddition.[9]
Caption: InCl₃-catalyzed Diels-Alder reaction workflow.
Conclusion
This compound is a valuable Lewis acid catalyst with a favorable profile for various applications in organic synthesis, including in the development of pharmaceuticals. While its catalytic efficacy is well-documented, a deeper quantitative understanding of its Lewis acidity, particularly through standardized methods like the Gutmann-Beckett protocol, would further empower chemists to rationally design and optimize synthetic routes. The provided experimental framework and mechanistic visualizations serve as a foundation for further research and application of this important catalyst.
References
- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chloride Ion Affinity (CIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 7. byjus.com [byjus.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Diels-Alder Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Crystal Structure and Coordination Chemistry of Indium(III) Chloride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of indium(III) chloride tetrahydrate (InCl₃·4H₂O). The information presented is intended to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development.
Crystal Structure of this compound
This compound crystallizes in the orthorhombic crystal system. The crystal structure is composed of discrete neutral complexes of trans-[InCl₂(H₂O)₄]⁺ cations and chloride anions, along with water molecules of crystallization. This arrangement is stabilized by a network of hydrogen bonds.
Crystallographic Data
The following table summarizes the key crystallographic data for this compound. This data is essential for understanding the precise three-dimensional arrangement of atoms within the crystal lattice.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 10.21 |
| b (Å) | 10.04 |
| c (Å) | 7.96 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Coordination Geometry and Bond Parameters
The indium(III) ion in the [InCl₂(H₂O)₄]⁺ cation is six-coordinate, exhibiting a distorted octahedral geometry. Two chloride ions and four water molecules are directly bonded to the central indium atom. The two chloride ligands are in a trans configuration.
The following tables provide a summary of the key bond lengths and angles within the coordination sphere of the indium ion.
Table 1: Selected Bond Lengths
| Bond | Length (Å) |
| In-Cl(1) | 2.485 |
| In-O(1) | 2.21 |
| In-O(2) | 2.22 |
Table 2: Selected Bond Angles
| Angle | Degree (°) |
| Cl(1)-In-O(1) | 90.1 |
| Cl(1)-In-O(2) | 90.0 |
| O(1)-In-O(2) | 89.9 |
| O(1)-In-O(1)' | 180.0 |
| O(2)-In-O(2)' | 180.0 |
| Cl(1)-In-Cl(1)' | 180.0 |
Coordination Chemistry
Indium(III) chloride is a versatile Lewis acid that readily forms coordination complexes with a variety of ligands. In aqueous solutions, the indium ion exists as a hydrated species, and its coordination environment is highly dependent on the concentration of chloride ions and the pH of the solution.
In the solid state, the tetrahydrate provides a clear example of a stable aqua-chloro complex of indium(III). The presence of both coordinated and lattice water molecules highlights the importance of hydrogen bonding in stabilizing the crystal structure.
Ligand Exchange and Complex Formation
In solution, the coordinated water molecules in the [InCl₂(H₂O)₄]⁺ cation can be substituted by other donor ligands. The Lewis acidity of InCl₃ also allows it to catalyze various organic reactions.[1]
Experimental Protocols
Synthesis of this compound Crystals
Single crystals of this compound suitable for X-ray diffraction can be grown from an aqueous solution of indium(III) chloride.
Protocol:
-
Prepare a saturated aqueous solution of high-purity indium(III) chloride at a slightly elevated temperature (e.g., 40-50 °C).
-
Filter the solution to remove any undissolved impurities.
-
Allow the solution to cool slowly to room temperature in a vibration-free environment.
-
Colorless, well-formed crystals will deposit over a period of several days.
-
The crystals can be collected by filtration, washed with a small amount of cold deionized water, and dried in a desiccator over a suitable drying agent.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction analysis.
Methodology:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The collected diffraction data are processed, and the crystal structure is solved and refined using specialized crystallographic software.
Visualizations
Crystal Packing Diagram
The following diagram illustrates the packing of the [InCl₂(H₂O)₄]⁺ cations, chloride anions, and water molecules of crystallization in the unit cell of this compound.
References
Indium(III) Chloride Tetrahydrate: A Technical Guide to Safe Handling and Hazard Management
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety precautions, handling guidelines, and toxicological information for Indium(III) chloride tetrahydrate. The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.
Chemical and Physical Properties
This compound is a white, crystalline solid that is highly soluble in water.[1] It is a Lewis acid and is used as a catalyst in organic synthesis.[2]
| Property | Value | Reference |
| Chemical Formula | InCl₃·4H₂O | [1][3] |
| Molecular Weight | 293.24 g/mol | [1][3] |
| Appearance | White crystalline solid | [1] |
| Solubility | Very soluble in water | [1] |
| Melting Point | 586 °C (anhydrous) | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][3][5][6][7] Prolonged or repeated inhalation may cause damage to the lungs.[6] It is also toxic to aquatic life.[6]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled |
| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Danger
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS08: Health Hazard
-
GHS09: Environment
Safety Precautions and Handling Guidelines
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[3][6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[3][6]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for dusts and mists if engineering controls are not sufficient to maintain airborne concentrations below exposure limits.[5][6]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5][6]
-
Provide eyewash stations and safety showers in the immediate work area.[6]
Handling Procedures
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Keep containers tightly closed when not in use.[5]
Storage
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly closed to prevent moisture absorption, as the material is hygroscopic.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Store in a locked cabinet or other secure area.[6]
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[3][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][5][6]
Accidental Release Measures
-
Small Spills: Use a dust suppressant if necessary. Carefully sweep up the material and place it in a suitable, labeled container for disposal.[5]
-
Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the material from entering drains or waterways.[5][6] Contain the spill and then collect the material for disposal.
Toxicological Information
Acute Toxicity
-
Oral: The oral LD50 in rats is reported to be >2000 mg/kg.[8] Another source indicates an intraperitoneal LD50 in mice of 12 mg/kg.[7]
-
Dermal: No data available.
-
Inhalation: No data available.
Chronic Toxicity
Chronic exposure to indium compounds can lead to weight loss, and damage to the liver and kidneys.[9] Repeated or prolonged inhalation of indium compounds is known to cause lung damage.[6][10]
Experimental Protocols Summary
-
Acute Oral Toxicity (OECD Test Guideline 423): As described in one of the safety data sheets, the acute oral toxicity was determined in female rats. The study involves the administration of the substance in graduated doses to several groups of experimental animals. Observations of effects and mortality are made over a period of time to determine the LD50 value.[8]
-
Skin Corrosion (OECD Test Guideline 431): The corrosive potential on the skin was evaluated using a reconstructed human epidermis (RhE) model. The test substance is applied topically to the tissue surface, and cell viability is measured after a specific exposure time to assess the extent of corrosion.[8]
-
Genotoxicity (Ames Test and Micronucleus Test): The mutagenic potential was assessed using the Ames test with Escherichia coli/Salmonella typhimurium and an in vivo micronucleus test in mice. The Ames test evaluates the ability of a substance to induce mutations in bacteria, while the micronucleus test assesses chromosomal damage in red blood cells of treated animals.[8]
Visualizations
Emergency Response Workflow
References
- 1. Evaluation of cytotoxicity, apoptosis, and genotoxicity induced by indium chloride in macrophages through mitochondrial dysfunction and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the toxicity of the element indium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indium and indium tin oxide induce endoplasmic reticulum stress and oxidative stress in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular accumulation of indium ions released from nanoparticles induces oxidative stress, proinflammatory response and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indium Trichloride | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Effects of indium chloride on proliferation of human lung epithelial cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tracesciences.com [tracesciences.com]
- 9. Influence of Indium (III) Chloride on Human Dermal Fibroblast Cell Adhesion on Tantalum/Silicon Oxide Nano-Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dual Nature of Water: A Technical Guide to the Hygroscopicity of Indium(III) Chloride Tetrahydrate and Its Implications for Researchers and Drug Development Professionals
An in-depth technical guide on the hygroscopic properties of Indium(III) chloride tetrahydrate, offering insights into its handling, catalytic activity, and impact on pharmaceutical development.
This compound (InCl₃·4H₂O) is a white, flaky solid that serves as a versatile Lewis acid catalyst in a multitude of organic reactions.[1][2] Its utility in the synthesis of complex molecules makes it a valuable tool for researchers, scientists, and drug development professionals.[3] However, a critical and often overlooked characteristic of this compound is its hygroscopic nature—its tendency to absorb moisture from the atmosphere. This property introduces a duality to the role of water: while it can be a detrimental factor if uncontrolled, it can also be tolerated and even leveraged in certain catalytic applications.
This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, detailing its implications on storage, handling, and catalytic performance. It offers detailed experimental protocols for characterization and provides recommendations for its effective use in research and drug development.
Understanding the Hygroscopic Nature of this compound
General Physicochemical Properties
A summary of the key physical and chemical properties of anhydrous Indium(III) chloride and its tetrahydrate form is presented in Table 1.
| Property | Indium(III) Chloride (Anhydrous) | This compound |
| Chemical Formula | InCl₃ | InCl₃·4H₂O |
| Molar Mass | 221.18 g/mol [5] | 293.24 g/mol [3] |
| Appearance | White to off-white powder or flakes[5] | White to off-white crystalline powder[3] |
| Melting Point | 586 °C[2] | Data not available |
| Boiling Point | 800 °C[2] | Data not available |
| Solubility in Water | 195 g/100 mL (exothermic)[2] | Very soluble |
| Hygroscopicity | Hygroscopic[5] | Hygroscopic |
| CAS Number | 10025-82-8[5] | 22519-64-8[3] |
Hygroscopicity Classification
The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage of weight gained after storage at 80% relative humidity (RH) and 25°C for 24 hours.[6] While specific data for InCl₃·4H₂O is not available, a hypothetical classification based on potential water uptake is shown in Table 2. Researchers can determine the specific classification by following the experimental protocol outlined in Section 2.1.
| Classification | Weight Gain (%) |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocols
To rigorously characterize and manage the hygroscopic nature of this compound, standardized experimental protocols are essential.
Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample at different relative humidity levels.[1][7]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt < 0.002%/min).
-
Sorption Isotherm: Increase the relative humidity in stepwise increments (e.g., 10% RH steps) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption Isotherm: Decrease the relative humidity in the same stepwise increments from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The degree of hygroscopicity can be classified based on the water uptake at a specific RH (e.g., 80% RH).[6]
Handling and Storage of Hygroscopic this compound
Proper handling and storage are crucial to maintain the integrity of hygroscopic reagents.
Protocol:
-
Storage: Store this compound in a tightly sealed container in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium sulfate). For long-term storage, a controlled humidity environment or a glove box with an inert atmosphere is recommended.
-
Dispensing: When dispensing the reagent, minimize its exposure to the ambient atmosphere. If possible, work in a glove box or a controlled humidity chamber. If a glove box is not available, work quickly and reseal the container immediately.
-
Drying: If the compound has been exposed to moisture, it may be necessary to dry it before use. This can be done by heating it under vacuum, though care must be taken to avoid decomposition. The appropriate drying temperature and duration should be determined experimentally, for instance, by using thermogravimetric analysis (TGA).
Implications of Hygroscopicity
The hygroscopic nature of this compound has significant implications for its application, particularly in catalysis and drug development.
Impact on Catalytic Activity
Water can influence the Lewis acidity of metal halides. In some cases, the presence of water can decrease the catalytic activity of a Lewis acid by forming aqua complexes.[8] However, for Indium(III) chloride, studies have shown that it can tolerate and even function effectively in the presence of water for certain reactions, such as Friedel-Crafts acylations and Diels-Alder reactions.[9] This water tolerance is a significant advantage over many other Lewis acids that require strictly anhydrous conditions.[9]
The presence of coordinated water molecules in the tetrahydrate form can modulate the Lewis acidity of the indium center. While anhydrous Indium(III) chloride is a stronger Lewis acid, the hydrated form is still sufficiently acidic to catalyze a wide range of organic transformations.[10] The choice between the anhydrous and hydrated form will depend on the specific reaction and the desired level of reactivity and selectivity.
Implications in Drug Development
In the context of drug development, the hygroscopicity of any component of a formulation is a critical parameter that can affect the stability, shelf-life, and bioavailability of the final product.[11][12]
-
Formulation Stability: The uptake of moisture by a hygroscopic active pharmaceutical ingredient (API) or excipient can lead to physical changes such as deliquescence, caking, and changes in crystal form.[13][14] It can also promote chemical degradation through hydrolysis.[13]
-
Manufacturing Processes: The hygroscopic nature of a material can pose challenges during manufacturing processes such as milling, blending, and tableting, leading to issues with flowability and compressibility.[12]
-
Packaging and Storage: Special packaging, such as blister packs with high moisture barriers, may be required for formulations containing hygroscopic components to ensure their stability over the intended shelf life.[15]
The use of hygroscopic reagents like this compound in the synthesis of APIs necessitates careful control of moisture during the manufacturing process to ensure the purity and stability of the final product.
Visualizing Workflows and Pathways
To provide a clearer understanding of the practical aspects discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a reaction using a hygroscopic catalyst.
Caption: Implications of the hygroscopic nature of InCl₃·4H₂O.
Conclusion
The hygroscopic nature of this compound presents both challenges and opportunities for its use in research and drug development. A thorough understanding of its interaction with water is paramount for ensuring the reproducibility of experimental results and the stability of pharmaceutical formulations. While its hygroscopicity necessitates careful handling and storage, its tolerance to water in certain catalytic reactions offers a significant advantage over other Lewis acids. By employing the detailed experimental protocols and adhering to the handling guidelines presented in this guide, researchers can effectively manage the challenges associated with the hygroscopic nature of this compound and unlock its full potential as a powerful catalytic tool. Further research to generate and publish specific water sorption isotherm data for this compound would be of great value to the scientific community.
References
- 1. particletechlabs.com [particletechlabs.com]
- 2. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 10025-82-8 CAS MSDS (Indium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 12. jocpr.com [jocpr.com]
- 13. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Indium(III) Chloride Tetrahydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Indium(III) chloride tetrahydrate (InCl₃·4H₂O), a compound of increasing interest in chemical synthesis and pharmaceutical research. This document details the theoretical basis and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy as applied to this inorganic compound, offering a foundational resource for its analysis and application.
Introduction
This compound is a white, crystalline solid that serves as a versatile Lewis acid catalyst in a variety of organic reactions.[1] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are paramount in elucidating these characteristics in the solid state. This guide focuses on the application of ¹¹⁵In and ³⁵Cl Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy to provide a detailed characterization of this compound.
The crystal structure of this compound is orthorhombic and consists of [InCl₃(H₂O)₂] units where the indium atom is coordinated to three chloride ions and two water molecules. Two additional water molecules are present in the crystal lattice as water of crystallization. This coordination environment is a key determinant of the spectroscopic signatures observed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei. For this compound, the primary nuclei of interest are ¹¹⁵In and ³⁵Cl.
Expected ¹¹⁵In NMR Parameters:
| Parameter | Expected Range/Value | Significance |
| Isotropic Chemical Shift (δ_iso) | Highly variable, dependent on coordination | Provides information about the electronic environment and coordination number of the indium atom. For indium(III) complexes, shifts can range widely.[5] |
| Quadrupolar Coupling Constant (C_Q) | Expected to be in the range of 100-200 MHz | A measure of the interaction between the nuclear quadrupole moment and the electric field gradient. Its magnitude reflects the deviation from cubic symmetry at the indium nucleus.[2][4] |
| Asymmetry Parameter (η_Q) | 0 ≤ η_Q ≤ 1 | Describes the deviation of the EFG from axial symmetry. |
The coordination of two water molecules and three chloride ions to the indium center in a distorted geometry is expected to result in a significant quadrupolar interaction, leading to a broad ¹¹⁵In NMR spectrum.
The ³⁵Cl nucleus is also quadrupolar (I = 3/2), and its ssNMR spectrum is sensitive to the nature of the chloride ion's environment, including bonding and hydrogen-bonding interactions. Although specific data for this compound is scarce, studies on other hydrated metal chlorides offer a basis for prediction.[6][7][8]
Expected ³⁵Cl NMR Parameters:
| Parameter | Expected Range/Value | Significance |
| Isotropic Chemical Shift (δ_iso) | Typically 0-100 ppm (relative to aqueous Cl⁻) | Reflects the degree of covalent character in the In-Cl bond and the influence of nearby water molecules. |
| Quadrupolar Coupling Constant (C_Q) | Expected to be in the range of 2-10 MHz | Sensitive to the local symmetry and hydrogen bonding interactions involving the chloride ions. The presence of coordinated and potentially non-coordinated chloride ions in the lattice could give rise to multiple signals.[6][8] |
| Asymmetry Parameter (η_Q) | 0 ≤ η_Q ≤ 1 | Provides further detail on the symmetry of the electric field gradient at the chlorine nucleus. |
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of its functional groups and overall structure. For this compound, the key vibrational modes involve the In-Cl bonds, In-O bonds (from coordinated water), and the vibrations of the water molecules themselves.
A study on a related complex formed between Indium(III) chloride and 15-crown-5 (B104581) crystallized from aqueous HCl reported the formation of a molecular adduct containing [InCl₃(H₂O)₂], for which the vibrational spectra were assigned.[9][10] This provides the most direct insight into the expected vibrational modes for the core unit in this compound.
Table of Expected Vibrational Modes:
| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopy |
| 3000 - 3600 | O-H stretching of coordinated and lattice water | IR, Raman |
| 1600 - 1650 | H-O-H bending of coordinated and lattice water | IR |
| Below 400 | In-Cl stretching and bending modes | IR, Raman |
| Below 400 | In-O stretching and bending modes | IR, Raman |
The O-H stretching region is often broad due to extensive hydrogen bonding within the crystal lattice. The In-Cl and In-O stretching and bending modes in the far-infrared and low-frequency Raman regions are particularly diagnostic of the coordination environment of the indium ion.
Experimental Protocols
The following sections provide generalized experimental protocols for the spectroscopic analysis of solid this compound, based on methodologies reported for similar compounds.
Solid-State NMR Spectroscopy
Sample Preparation: this compound is hygroscopic and should be handled in a controlled environment (e.g., a glovebox or dry-air bag) to prevent changes in hydration state. The crystalline solid should be finely powdered to ensure homogeneous packing into the NMR rotor.
¹¹⁵In ssNMR: A high-field solid-state NMR spectrometer is recommended.[2] A wide-line static spectrum can be acquired using a Hahn-echo pulse sequence. Due to the large quadrupolar interaction, acquiring the full spectral width may require a frequency-stepped approach. Magic-angle spinning (MAS) experiments can be challenging due to the broad nature of the central transition but may provide resolution from different indium sites if present.
³⁵Cl ssNMR: A high-field spectrometer is also advantageous for ³⁵Cl ssNMR to improve sensitivity and resolution.[7][8] Both static and MAS experiments can be performed. A quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) pulse sequence is often employed to enhance the signal-to-noise ratio of the broad spectral features.[6]
Infrared (IR) Spectroscopy
Sample Preparation: For transmission FTIR, a small amount of the finely powdered sample can be mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing the powdered sample directly onto the ATR crystal.
Data Acquisition: Spectra should be recorded over a range of 4000 to 400 cm⁻¹ for mid-IR analysis. For the analysis of In-Cl and In-O modes, a far-IR spectrometer is required (typically covering 400 to 50 cm⁻¹). A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet (for transmission) should be recorded and subtracted from the sample spectrum.
Raman Spectroscopy
Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.
Data Acquisition: A Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power should be kept low to avoid sample degradation or dehydration. The spectrum is collected in a backscattering geometry. The spectral range should cover from approximately 50 cm⁻¹ to 4000 cm⁻¹ to observe both the low-frequency lattice and metal-ligand modes, as well as the high-frequency water vibrations.
Logical Workflows and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between its structure and spectroscopic properties.
References
- 1. 塩化インジウム(III) 四水和物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Solid-state 115In NMR study of indium coordination complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid-state 115In NMR study of indium coordination complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Solid-state 115In and 31P NMR studies of triarylphosphine indium trihalide adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaline earth chloride hydrates: chlorine quadrupolar and chemical shift tensors by solid-state NMR spectroscopy and plane wave pseudopotential calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spectroscopic characterisation of indium(III) chloride and mixed ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dual Nature of Water: Unraveling the Reactivity of Indium(III) Chloride Tetrahydrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a versatile and water-tolerant Lewis acid catalyst in a myriad of organic transformations. Its unique reactivity profile, particularly the role of its waters of hydration, offers distinct advantages over its anhydrous counterpart and other traditional Lewis acids. This technical guide delves into the core of InCl₃·4H₂O's reactivity, providing a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways.
The Influence of Hydration on Lewis Acidity and Catalytic Activity
Indium(III) chloride, in its anhydrous form (InCl₃), is a potent Lewis acid. However, its reactivity is often hampered by its hygroscopic nature, readily decomposing in the presence of moisture. The tetrahydrate form, InCl₃·4H₂O, overcomes this limitation, exhibiting remarkable stability and catalytic activity in both aqueous and organic media.[1][2][3][4][5] The water molecules are not merely passive bystanders; they actively participate in modulating the Lewis acidity of the indium center and influencing the reaction mechanism.
Spectroscopic studies, including X-ray Absorption Fine Structure (EXAFS) and 115In NMR, have revealed that in aqueous solutions, indium(III) exists as octahedral aquo-complexes, such as [In(H₂O)₆]³⁺ and mixed chloro-aquo species like [InCl(H₂O)₅]²⁺ and [InCl₂(H₂O)₄]⁺.[6][7] The coordination of water molecules to the indium center is believed to temper its Lewis acidity compared to the anhydrous form, leading to higher selectivity in many reactions. While direct quantitative comparisons of Lewis acidity are complex, the enhanced performance of the hydrated form in various reactions suggests an optimal balance between Lewis acidity and stability is achieved.
Computational studies, particularly using Density Functional Theory (DFT), have begun to shed light on the active catalytic species. Some models suggest that the true catalyst in certain reactions may be a partially hydrolyzed or aquated indium species, such as [InCl₂(H₂O)ₓ]⁺, which is generated in situ.[1] This highlights the dynamic role of water in the catalytic cycle.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the catalytic efficiency of Indium(III) chloride in its hydrated and anhydrous forms across various key organic reactions. The data underscores the nuanced role of the water of hydration, where in some cases it enhances yields and in others, the choice of solvent and reaction conditions are more critical.
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Time (h) | Yield (%) | Reference |
| Michael Addition | InCl₃ | Thiophenol | Chalcone (B49325) | Methanol (B129727) | 0.5 | 95 | [8] |
| Michael Addition | InCl₃ | Thiophenol | Chalcone | Dichloromethane | 24 | No reaction | [8] |
| Michael Addition | InCl₃ | Thiophenol | Chalcone | Water | 24 | No reaction | [8] |
| Diels-Alder | InCl₃ | N-benzylideneaniline | Cyclopentadiene | Water | 12 | 85 | [5] |
| Diels-Alder | InCl₃ | N-furfurylidenemethylamine | Cyclopentadiene | Water | 12 | 82 | [5] |
| Friedel-Crafts Acylation | In(OTf)₃ | Anisole | Acetic anhydride | Acetonitrile | 24 | 28 | [9] |
| Friedel-Crafts Acylation | InCl₃ | Anisole | Acetic anhydride | Acetonitrile | 24 | 25 | [9] |
Note: Direct comparative studies between anhydrous InCl₃ and InCl₃·4H₂O under identical conditions are limited in the literature. The table reflects data from various studies, highlighting the conditions under which each catalyst has been effectively used.
Mechanistic Insights and Signaling Pathways
The water-tolerant nature of InCl₃·4H₂O is central to its catalytic mechanism. In reactions conducted in aqueous media, the formation of aquo-indium complexes is a key step. These complexes can act as Brønsted acids, protonating substrates and activating them for nucleophilic attack. Alternatively, the indium center can directly coordinate to the substrate, functioning as a Lewis acid. The coordinated water molecules can play a crucial role in stabilizing transition states and facilitating proton transfer steps.
A proposed general mechanism for an InCl₃·4H₂O-catalyzed reaction, such as an aldol-type reaction, is depicted below.
Experimental Protocols
This section provides detailed methodologies for key organic transformations catalyzed by this compound.
Michael Addition of Thiols to Chalcones
This protocol is adapted from a study demonstrating the high efficiency of InCl₃ in promoting the conjugate addition of thiols to α,β-unsaturated ketones in methanol.[8]
Materials:
-
Indium(III) chloride (anhydrous or tetrahydrate can be tested for comparison)
-
Chalcone derivative
-
Thiol (aromatic or aliphatic)
-
Methanol (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the chalcone (1 mmol) and the thiol (1.1 mmol) in methanol (5 mL) in a round-bottom flask, add Indium(III) chloride (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-thio-ketone.
Diels-Alder Reaction in Aqueous Media
This protocol is a general representation for an InCl₃-catalyzed Diels-Alder reaction in water, a transformation where the hydrated catalyst excels.[5]
Materials:
-
This compound (InCl₃·4H₂O)
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., N-substituted imine)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the dienophile (1 mmol) in water (10 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the solution and stir until it dissolves.
-
Add the diene (1.2 mmol) to the reaction mixture.
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by TLC.
-
After completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the cycloaddition product.
Mannich-type Reaction in Water
The following is a representative protocol for the one-pot, three-component Mannich reaction catalyzed by InCl₃ in an aqueous environment.
Materials:
-
This compound (InCl₃·4H₂O)
-
Aldehyde
-
Amine
-
Ketone (or other active methylene (B1212753) compound)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a mixture of the aldehyde (1 mmol) and the amine (1 mmol) in water (5 mL) in a flask, add the ketone (1.2 mmol).
-
Add this compound (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction at room temperature or an elevated temperature as required.
-
Monitor the formation of the β-amino carbonyl compound by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Work-up the organic phase by washing with water and brine, drying over an anhydrous salt, and concentrating.
-
Purify the crude product via column chromatography or recrystallization.
Workflow for Catalyst Screening and Reaction Optimization
The following diagram illustrates a typical workflow for evaluating the catalytic performance of InCl₃·4H₂O and optimizing reaction conditions.
Conclusion
This compound stands out as a practical and efficient Lewis acid catalyst with a unique mode of action conferred by its waters of hydration. Its water tolerance not only simplifies experimental procedures and aligns with the principles of green chemistry but also provides a distinct reactivity profile that can lead to improved yields and selectivities. Further research, particularly direct comparative studies with its anhydrous counterpart and more in-depth computational modeling of the role of aquo-complexes, will undoubtedly continue to expand the synthetic utility of this remarkable catalyst in both academic and industrial settings.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Indium trichloride (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
Methodological & Application
Application Notes and Protocols for Indium(III) Chloride Tetrahydrate in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones. These ketones are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. Traditionally, this reaction is catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which often leads to challenges in product purification and waste disposal.
Indium(III) chloride (InCl₃) and its hydrated form, Indium(III) chloride tetrahydrate (InCl₃·4H₂O), have emerged as effective and more environmentally benign catalysts for a variety of organic transformations. Their appeal lies in their lower toxicity, moisture stability, and high catalytic activity, often in smaller quantities compared to classical Lewis acids. This document provides a detailed protocol for the application of this compound as a catalyst in the Friedel-Crafts acylation of aromatic compounds.
Mechanism of Catalysis
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The role of the Indium(III) chloride catalyst is to activate the acylating agent (an acyl chloride or anhydride) to generate a highly reactive acylium ion electrophile.
Diagram of the Catalytic Cycle
Caption: Mechanism of Indium(III) Chloride Catalyzed Friedel-Crafts Acylation.
Quantitative Data Summary
The following table summarizes the reported yields for the Friedel-Crafts acylation of various aromatic substrates with different acylating agents using indium metal as a catalyst. While the catalyst is indium metal, the in-situ generated indium halide species is the active catalyst, providing a good indication of the expected yields with this compound.
| Aromatic Substrate | Acylating Agent | Product | Yield (%) |
| Anisole (B1667542) | Benzoyl chloride | 4-Methoxybenzophenone | 95 |
| Anisole | Acetyl chloride | 4-Methoxyacetophenone | 92 |
| Anisole | Propionyl chloride | 4-Methoxypropiophenone | 90 |
| Toluene | Benzoyl chloride | 4-Methylbenzophenone | 85 |
| Toluene | Acetyl chloride | 4-Methylacetophenone | 80 |
| o-Xylene | Benzoyl chloride | 3,4-Dimethylbenzophenone | 78 |
| p-Xylene | Benzoyl chloride | 2,5-Dimethylbenzophenone | 75 |
| Mesitylene | Benzoyl chloride | 2,4,6-Trimethylbenzophenone | 98 |
Experimental Protocols
This section provides a detailed methodology for the Friedel-Crafts acylation of anisole with acetic anhydride (B1165640) using this compound as a catalyst.
Materials:
-
This compound (InCl₃·4H₂O)
-
Anisole
-
Acetic anhydride
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5-10 mol%).
-
Add anhydrous dichloromethane (20 mL) to the flask.
-
In a separate dropping funnel, prepare a solution of anisole (10 mmol) and acetic anhydride (12 mmol) in anhydrous dichloromethane (10 mL).
-
-
Reaction Execution:
-
Stir the suspension of the catalyst in dichloromethane at room temperature.
-
Add the solution of anisole and acetic anhydride from the dropping funnel to the reaction flask dropwise over a period of 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid (50 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (30 mL) and dry over anhydrous magnesium sulfate.
-
-
Product Isolation and Purification:
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by recrystallization to afford the pure 4-methoxyacetophenone.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Friedel-Crafts acylation.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
The reaction can be exothermic. Ensure proper temperature control.
Conclusion
This compound serves as an efficient and practical catalyst for the Friedel-Crafts acylation of aromatic compounds. The protocol outlined provides a reproducible method for the synthesis of aryl ketones, which are valuable precursors in drug development and other areas of chemical research. The use of an indium-based catalyst offers advantages in terms of handling and environmental impact compared to traditional Lewis acids. Further optimization of reaction conditions, such as catalyst loading and reaction time, may be necessary for different substrates to achieve optimal yields.
Application of Indium(III) Chloride Tetrahydrate in Aqueous Diels-Alder Reactions: A Detailed Guide for Researchers
Application Note
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. In the context of the Diels-Alder reaction, a powerful tool for the construction of cyclic systems, the use of a water-tolerant Lewis acid catalyst is paramount. Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a highly effective and versatile catalyst for promoting Diels-Alder reactions in aqueous media. Its notable tolerance to water, coupled with its catalytic activity, allows for efficient cycloaddition under mild conditions.[1]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for aqueous Diels-Alder reactions. The key advantages of this methodology include operational simplicity, enhanced reaction rates, and often, improved stereoselectivity. Furthermore, the catalyst can often be recovered and reused, adding to the economic and environmental viability of the process.
The catalytic role of Indium(III) chloride in the Diels-Alder reaction stems from its function as a Lewis acid. It coordinates to the dienophile, typically to a carbonyl or other electron-withdrawing group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the LUMO of the dienophile and the Highest Occupied Molecular Orbital (HOMO) of the diene accelerates the cycloaddition reaction.
Experimental Protocols
The following protocols are based on seminal work in the field and are intended to serve as a general guideline. Optimization of reaction conditions (e.g., catalyst loading, reaction time, and temperature) may be necessary for specific substrates.
General Procedure for the this compound-Catalyzed Diels-Alder Reaction in Water
This protocol describes a general method for the cycloaddition of various dienes and dienophiles in an aqueous environment using this compound as the catalyst.
Materials:
-
This compound (InCl₃·4H₂O)
-
Diene (e.g., cyclopentadiene (B3395910), furan)
-
Dienophile (e.g., methyl vinyl ketone, N-ethylmaleimide, acrylonitrile)
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 mmol) and deionized water (5 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the diene (1.2 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, extract the aqueous mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize the quantitative data for the this compound-catalyzed Diels-Alder reaction between various dienes and dienophiles in water.
| Diene | Dienophile | Time (h) | Yield (%) | endo:exo Ratio |
| Cyclopentadiene | Methyl vinyl ketone | 12 | 92 | 89:11 |
| Cyclopentadiene | Ethyl acrylate | 12 | 90 | 90:10 |
| Cyclopentadiene | Acrylonitrile | 12 | 88 | 85:15 |
| Cyclopentadiene | N-Ethylmaleimide | 10 | 95 | >99:1 |
| Furan | Methyl vinyl ketone | 24 | 75 | >99:1 |
| Furan | N-Ethylmaleimide | 20 | 85 | >99:1 |
Table 1: Reaction of various dienes and dienophiles catalyzed by InCl₃·4H₂O in water at room temperature.
| Catalyst Loading (mol%) | Time (h) | Yield (%) | endo:exo Ratio |
| 5 | 12 | 85 | 88:12 |
| 10 | 12 | 92 | 89:11 |
| 20 | 12 | 93 | 89:11 |
Table 2: Effect of catalyst loading on the reaction of cyclopentadiene and methyl vinyl ketone in water.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the application of this compound in aqueous Diels-Alder reactions.
References
Application Notes and Protocols: Synthesis of Nanoparticles Using Indium(III) Chloride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various nanoparticles utilizing Indium(III) chloride tetrahydrate as a key precursor. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the successful preparation of indium-based nanomaterials for a range of applications, including electronics, catalysis, and drug delivery.
Synthesis of Indium Tin Oxide (ITO) Nanoparticles
Indium Tin Oxide (ITO) nanoparticles are widely used as transparent conductive materials in electronic displays, solar cells, and gas sensors. Two common methods for their synthesis from this compound are co-precipitation and hydrothermal synthesis.
Co-Precipitation Method
This method involves the simultaneous precipitation of indium and tin hydroxides from a solution, followed by calcination to form ITO nanoparticles.
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve a specific quantity of this compound (InCl₃·4H₂O) and Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) in deionized water or ethanol (B145695). A common molar ratio of In₂O₃ to SnO₂ is 9:1.[1]
-
Precipitation: Add a precipitating agent, such as ethylenediamine (B42938) or ammonia, dropwise to the precursor solution while stirring vigorously. Tin hydroxide (B78521) will precipitate first at a pH of approximately 1.5, followed by indium hydroxide at a pH of around 3.5.[1]
-
Washing: Collect the precipitate by centrifugation or filtration and wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at 120°C for 1 hour.[1]
-
Calcination: Calcine the dried powder in a muffle furnace at 600°C for 1 hour to obtain the final Indium Tin Oxide nanopowder.[1]
Workflow for ITO Nanoparticle Synthesis via Co-Precipitation:
Caption: Workflow for the synthesis of ITO nanoparticles by the co-precipitation method.
Hydrothermal Method
The hydrothermal method utilizes elevated temperature and pressure to promote the crystallization of ITO nanoparticles.
Experimental Protocol:
-
Precursor Solution Preparation: Prepare a solution of this compound and Tin(IV) chloride pentahydrate in deionized water.
-
pH Adjustment and Precipitant Addition: Adjust the acidity of the solution using ammonia. Subsequently, add hexamethylenetetramine as a precipitating agent.[1]
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to 200°C for 10 hours.[2]
-
Cooling and Washing: Allow the autoclave to cool to room temperature. Collect the resulting black product and wash it repeatedly with distilled water and absolute alcohol.[2]
-
Annealing: Heat-treat the washed product in a muffle furnace at 600°C for 3 hours to obtain yellowish Indium Tin Oxide nanoparticles.[2]
Quantitative Data for ITO Nanoparticle Synthesis:
| Synthesis Method | Precursors | Precipitating Agent | Temperature (°C) | Time (h) | Particle Size (nm) | Reference |
| Co-Precipitation | InCl₃·4H₂O, SnCl₄·5H₂O | Ethylenediamine | 600 (Calcination) | 1 | 35 - 120 | [1][3] |
| Hydrothermal | InCl₃·4H₂O, SnCl₄·5H₂O | Hexamethylenetetramine | 200 | 10 | >100 | [1] |
| Nonhydrolytic Sol-Gel | InCl₃, SnCl₄ | - | 300 - 600 (Heat Treatment) | <3 | ~40 | [4][5] |
Synthesis of Indium (In) Nanoparticles
Elemental indium nanoparticles have applications in nanoscale electronics and as catalysts.[6] A common synthesis route is the chemical reduction of an indium salt.
Experimental Protocol (Chemical Reduction):
-
Precursor Solution: Dissolve 0.110 g of Indium(III) chloride (InCl₃) and 1 g of polyvinylpyrrolidone (B124986) (PVP) as a capping agent in pure water at 60°C with vigorous stirring for 30 minutes.[7]
-
Reducing Agent Preparation: Separately, dissolve 0.230 g of sodium borohydride (B1222165) (NaBH₄) in cold deionized water.[7]
-
Reduction: Add the NaBH₄ solution to the indium precursor solution. An abrupt color change from translucent to dark grey indicates the reduction of indium ions and the formation of nanoparticles.[7]
-
Stirring and Sonication: Continue stirring the solution and alternate with 3 minutes of sonication for another 30 minutes to ensure homogeneity and prevent agglomeration.[7]
-
Purification: The resulting nanoparticles can be purified by centrifugation and washing with appropriate solvents to remove excess reagents.
Workflow for Indium Nanoparticle Synthesis:
References
- 1. ajbasweb.com [ajbasweb.com]
- 2. Hydrothermal Synthesis of Indium Tin Oxide Nanoparticles without Chlorine Contamination -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 3. [PDF] Liquid Phase Synthesis of indium tin oxide ( ITO ) nanoparticles using In ( III ) and Sn ( IV ) salts | Semantic Scholar [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. azonano.com [azonano.com]
- 7. Facile Synthesis of Heterogeneous Indium Nanoparticles for Formate Production via CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin Film Deposition using Indium(III) Chloride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deposition of thin films using Indium(III) chloride tetrahydrate (InCl₃·4H₂O) as a precursor. This compound is a versatile and water-soluble precursor, making it suitable for various solution-based deposition techniques to fabricate indium-based thin films, such as indium oxide (In₂O₃) and indium tin oxide (ITO), which are critical in transparent conducting applications.[1] This document outlines the procedures for several common deposition methods, including spray pyrolysis, spin coating, and chemical bath deposition.
Overview of Deposition Techniques
This compound can be utilized in several solution-based deposition techniques to form thin films. The choice of technique often depends on the desired film properties, substrate type, and scalability of the process.
-
Spray Pyrolysis: A versatile technique where a precursor solution is atomized and sprayed onto a heated substrate.[2] The droplets undergo thermal decomposition upon contact with the hot surface, forming a thin film.[2]
-
Spin Coating: A common method for applying uniform thin films to flat substrates by depositing a solution onto a spinning substrate.[3] The centrifugal force spreads the solution, and the solvent evaporates, leaving a thin film.[3]
-
Chemical Bath Deposition (CBD): A technique that involves the controlled precipitation of a compound from a solution onto a substrate immersed in the chemical bath.[4][5]
Experimental Protocols
Precursor Solution Preparation
The initial step for all deposition methods is the preparation of a stable and homogeneous precursor solution.
Materials:
-
Solvent (e.g., deionized water, ethanol, 2-methoxyethanol)[8][9][10]
-
Stabilizer (optional, e.g., triethylamine (B128534) (TEA), acetic acid)[8][11]
-
Dopant source (for ITO films, e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Tin(IV) chloride pentahydrate)[8][9]
Protocol:
-
Weigh the desired amount of this compound. For a 0.2 M solution, dissolve the appropriate mass in the chosen solvent.[10]
-
If preparing a doped film like ITO, add the tin chloride precursor to the solution. The typical doping concentration is around 5 at.%.[8][9]
-
Add a stabilizer if required by the specific protocol to improve solution stability and film quality.
-
Stir the solution vigorously using a magnetic stirrer for at least 30 minutes at room temperature to ensure a clear and homogeneous precursor solution.[2]
Substrate Preparation
Proper substrate cleaning is crucial for good film adhesion and uniformity.
Materials:
-
Substrates (e.g., glass, quartz, silicon)
-
Acetone
-
Isopropanol
-
Deionized water
-
Nitrogen gas cylinder
Protocol:
-
Clean the substrates by sequentially sonicating in acetone, isopropanol, and deionized water for 15 minutes each.[2]
-
Dry the substrates using a stream of dry nitrogen gas.[2]
-
For some deposition methods, pre-heat the cleaned substrates on a hot plate.[2]
Deposition Procedures
Spray Pyrolysis
Equipment:
-
Spray pyrolysis setup with a pneumatic spray nozzle
-
Substrate heater
-
Carrier gas (e.g., compressed air or nitrogen)
Protocol:
-
Heat the cleaned substrate to the desired deposition temperature, typically in the range of 300-500°C.[2][9]
-
Set the carrier gas pressure and spray rate. A typical spray rate is around 5 mL/min.[2]
-
Spray the precursor solution onto the heated substrate. The spraying can be done in short bursts to maintain a constant substrate temperature.[12]
-
After deposition, allow the film to cool down to room temperature.
Spin Coating
Equipment:
-
Spin coater
Protocol:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 2500 rpm) for a set duration (e.g., 20 s).[13]
-
After spinning, the coated substrate is heated on a hot plate (e.g., at 150°C for 20 minutes) to dry the film.[13]
-
Repeat the spinning and drying cycles to achieve the desired film thickness.[13]
Chemical Bath Deposition
Equipment:
-
Reaction vessel (beaker)
-
Water bath or hot plate with magnetic stirrer
-
Substrate holder
Protocol:
-
Prepare the chemical bath by mixing the precursor solution (e.g., indium chloride), a complexing agent (e.g., citric acid or acetic acid), and a sulfur source (e.g., thioacetamide (B46855) for In₂S₃ films) in a beaker.[5][11]
-
Adjust the pH of the solution as required by the specific protocol.
-
Immerse the cleaned substrates vertically in the solution using a substrate holder.
-
Heat the bath to the desired deposition temperature (e.g., 70-90°C) and maintain it for a specific duration (e.g., 45 minutes).[4]
-
After the deposition time, remove the substrates from the bath, rinse them with deionized water, and dry them.
Post-Deposition Annealing
Annealing is often a critical step to improve the crystallinity, and electrical and optical properties of the deposited films.
Equipment:
-
Tube furnace or muffle furnace
-
Controlled atmosphere (e.g., air, nitrogen, forming gas N₂-H₂)
Protocol:
-
Place the coated substrates in the furnace.
-
Heat the furnace to the desired annealing temperature, typically ranging from 350°C to 600°C, for a specific duration (e.g., 1 hour).[12][14]
-
The annealing atmosphere can significantly affect the film properties. For instance, annealing in a reducing atmosphere like N₂-H₂ can lower the resistivity of ITO films.[9]
-
After annealing, allow the films to cool down slowly to room temperature inside the furnace.
Data Presentation
The following tables summarize typical experimental parameters and resulting film properties from various studies using this compound as a precursor.
Table 1: Spray Pyrolysis Parameters for ITO Thin Films
| Parameter | Value | Reference |
| Precursor | InCl₃·4H₂O and SnCl₂·2H₂O in ethanol | [9] |
| Substrate Temperature | 300-350°C | [9] |
| Annealing Temperature | 600°C in N₂-0.1%H₂ | [9][12] |
| Resulting Properties | ||
| Minimum Resistivity (as-deposited) | 1.9 x 10⁻⁴ Ω·cm | [9] |
| Minimum Resistivity (annealed) | 9.5 x 10⁻⁵ Ω·cm | [9] |
| Optical Transmission (visible range) | > 83% | [9] |
Table 2: Spin Coating Parameters for In₂O₃ Thin Films
| Parameter | Value | Reference |
| Precursor Concentration | 0.2 M InCl₃·2H₂O in H₂O | [10] |
| Annealing Temperature | 600°C for 1 hour | [10] |
| Number of Layers | 3, 5, 7, 9 | [10] |
| Resulting Properties | ||
| Optical Transmission (3 and 5 layers) | ~85% | [10] |
| Crystallite Size (9 layers) | 59.69 nm | [10] |
Table 3: Chemical Bath Deposition Parameters for In₂O₃ Layers
| Parameter | Value | Reference |
| Precursor | Indium chloride and NH₃ in aqueous solution | [4] |
| Deposition Temperature | 70°C and 90°C | [4] |
| Deposition Time | 45 minutes | [4] |
| pH | 2.5 | [4] |
Visualizations
The following diagrams illustrate the experimental workflow and the general chemical transformation pathway involved in the thin film deposition process.
Caption: Experimental workflow for thin film deposition.
Caption: Chemical transformation pathway from precursor to film.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 塩化インジウム(III) 四水和物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 22519-64-8・this compound, 99.9%・095-02852[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mrs-j.org [mrs-j.org]
- 13. oiccpress.com [oiccpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Indium(III) Chloride Tetrahydrate as a Catalyst for Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a highly effective and versatile Lewis acid catalyst in organic synthesis.[1] Its notable advantages include high catalytic activity, water stability, reusability, and compatibility with a wide range of functional groups, making it an attractive choice for the development of efficient and environmentally benign synthetic methodologies.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in several key multicomponent reactions (MCRs), which are of significant interest in medicinal chemistry and drug discovery for the rapid construction of complex molecular scaffolds.
Multicomponent reactions, by their nature, offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product.[1] Indium(III) chloride's ability to activate carbonyl compounds and other functional groups makes it an excellent catalyst for these transformations.[2]
Key Multicomponent Reactions Catalyzed by this compound
This document details the application of InCl₃·4H₂O in the following MCRs:
-
Biginelli Reaction: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
-
Hantzsch Reaction: Synthesis of 1,4-dihydropyridines.
-
Friedländer Annulation: Synthesis of quinolines.
-
Kabachnik-Fields Reaction: Synthesis of α-aminophosphonates.
Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The resulting dihydropyrimidinone (DHPM) scaffold is a key structural motif in many biologically active compounds, including calcium channel blockers and antihypertensive agents. This compound serves as an efficient catalyst for this reaction, providing excellent yields under mild conditions.
Quantitative Data
The following table summarizes the results for the InCl₃·4H₂O catalyzed Biginelli reaction with various aldehydes.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 12 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 12 | 90 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 15 | 88 |
| 5 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 12 | 94 |
| 6 | Benzaldehyde | Methyl acetoacetate | Urea | 10 | 90 |
| 7 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 12 | 89 |
Experimental Protocol
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones:
-
To a solution of the aldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in THF (10 mL), add urea (1.5 mmol) and this compound (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at reflux temperature for the time indicated in the table.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is then quenched with water (20 mL) and extracted with ethyl acetate (B1210297) (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.
-
The crude product is purified by recrystallization from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Reaction Workflow
Caption: Workflow for the Biginelli Reaction.
Hantzsch Reaction: Synthesis of 1,4-Dihydropyridines
The Hantzsch reaction is a multicomponent synthesis of 1,4-dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. 1,4-Dihydropyridine derivatives are of great pharmacological importance, with several commercial drugs based on this scaffold. This compound can effectively catalyze this reaction.
Quantitative Data
The following table presents data for the InCl₃·4H₂O catalyzed Hantzsch synthesis of 1,4-dihydropyridines.
| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 5 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 4.5 | 90 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 5 | 96 |
| 5 | 2-Chlorobenzaldehyde | Ethyl acetoacetate | 6 | 88 |
| 6 | Benzaldehyde | Methyl acetoacetate | 4 | 91 |
Experimental Protocol
General Procedure for the Synthesis of 1,4-Dihydropyridines:
-
A mixture of the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and this compound (10 mol%) in ethanol (10 mL) is stirred at reflux.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Signaling Pathway
Caption: Hantzsch Reaction Pathway.
Friedländer Annulation: Synthesis of Quinolines
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline. Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Indium(III) chloride is an effective catalyst for this transformation, promoting the reaction under relatively mild conditions.[4]
Quantitative Data
The following table shows the results for the InCl₃·4H₂O catalyzed Friedländer synthesis of quinolines.[4]
| Entry | 2-Aminoaryl Ketone | Active Methylene (B1212753) Compound | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 6 | 92 |
| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 7 | 94 |
| 3 | 2-Aminobenzophenone | Acetylacetone | 5 | 90 |
| 4 | 2-Aminoacetophenone | Ethyl acetoacetate | 6 | 88 |
| 5 | 2-Aminobenzophenone | Cyclohexanone | 8 | 85 |
Experimental Protocol
General Procedure for the Synthesis of Quinolines: [4]
-
A mixture of the 2-aminoaryl ketone (1 mmol), the active methylene compound (1.2 mmol), and this compound (10 mol%) in acetonitrile (B52724) (10 mL) is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (ethyl acetate/hexane) to afford the desired quinoline.
Logical Relationship
Caption: Friedländer Synthesis Workflow.
Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite (B83602) to produce α-aminophosphonates. These compounds are important as they are structural analogs of α-amino acids and possess a wide range of biological activities. Indium(III) chloride catalyzes this reaction efficiently.[5]
Quantitative Data
The following table summarizes the results for the InCl₃·4H₂O catalyzed Kabachnik-Fields reaction.
| Entry | Aldehyde/Ketone | Amine | Dialkyl Phosphite | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | 2 | 90 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 2.5 | 92 |
| 3 | Cyclohexanone | Benzylamine | Diethyl phosphite | 4 | 85 |
| 4 | Benzaldehyde | Benzylamine | Dimethyl phosphite | 2 | 88 |
| 5 | 4-Methoxybenzaldehyde | Aniline | Diethyl phosphite | 3 | 87 |
Experimental Protocol
General Procedure for the Synthesis of α-Aminophosphonates: [5]
-
A mixture of the carbonyl compound (1 mmol), amine (1 mmol), dialkyl phosphite (1.2 mmol), and this compound (10 mol%) in THF (10 mL) is stirred at 70 °C.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to give the pure α-aminophosphonate.
Signaling Pathway
Caption: Kabachnik-Fields Reaction Pathway.
References
Application Notes and Protocols: Stereoselective Synthesis Utilizing Indium(III) Chloride Tetrahydrate as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its notable stability to moisture and air, coupled with its strong catalytic activity in both aqueous and organic media, makes it an attractive choice for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of key organic scaffolds using InCl₃·4H₂O as a catalyst, presenting a valuable tool for researchers in academia and the pharmaceutical industry.
Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans via Prins Cyclization
The tetrahydropyran (B127337) motif is a common structural feature in numerous natural products with significant biological activity. The Prins cyclization, a powerful carbon-carbon bond-forming reaction, offers an efficient route to this heterocyclic system. Indium(III) chloride has been shown to be an excellent catalyst for mediating the cyclization of homoallylic alcohols with aldehydes, affording polysubstituted tetrahydropyrans with high diastereoselectivity. The stereochemical outcome of the reaction is notably dependent on the geometry of the starting homoallylic alcohol.
Quantitative Data Summary
| Entry | Homoallylic Alcohol | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | trans-4-Penten-2-ol | Benzaldehyde | (cis)-2-Phenyl-4-methyltetrahydropyran | 85 | >99:1 |
| 2 | cis-4-Penten-2-ol | Benzaldehyde | (trans)-2-Phenyl-4-methyltetrahydropyran | 82 | >99:1 |
| 3 | trans-4-Penten-2-ol | Isobutyraldehyde | (cis)-2-Isopropyl-4-methyltetrahydropyran | 80 | >99:1 |
| 4 | cis-4-Penten-2-ol | Isobutyraldehyde | (trans)-2-Isopropyl-4-methyltetrahydropyran | 78 | >99:1 |
Experimental Protocol
General Procedure for the Diastereoselective Synthesis of 2,4-Disubstituted Tetrahydropyrans:
-
To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dichloromethane (B109758) (10 mL) under a nitrogen atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the desired tetrahydropyran derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC) analysis.
Logical Relationship Diagram
Caption: InCl₃-catalyzed Prins cyclization workflow.
Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The development of catalytic and enantioselective variants has significantly expanded its utility. A chiral indium(III) complex, generated in situ from InCl₃, a chiral ligand, and an organometallic reagent, has been demonstrated to effectively catalyze the Diels-Alder reaction between various dienes and dienophiles with high yields and excellent enantioselectivities.[1]
Quantitative Data Summary
| Entry | Diene | Dienophile | Yield (%) | endo:exo | ee (%) |
| 1 | Cyclopentadiene | 2-Methacrolein | 74 | >95:5 | 98 |
| 2 | Cyclohexadiene | 2-Methacrolein | 70 | >95:5 | 96 |
| 3 | Isoprene | 2-Methacrolein | 65 | - | 92 |
| 4 | Cyclopentadiene | 2-Bromoacrolein | 72 | >95:5 | 97 |
Experimental Protocol
General Procedure for the Enantioselective Diels-Alder Reaction:
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, dissolve (S)-BINOL (0.1 mmol) in anhydrous dichloromethane (2 mL). Add a solution of InCl₃ (0.1 mmol) in dichloromethane (1 mL) and stir for 30 minutes at room temperature. To this mixture, add allyltributylstannane (B1265786) (0.1 mmol) and stir for another 30 minutes.
-
Diels-Alder Reaction: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the dienophile (1.0 mmol) followed by the diene (2.0 mmol).
-
Stir the reaction mixture at this temperature until the dienophile is consumed, as monitored by TLC (typically 12-24 hours).
-
Quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and then filter through a short pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Experimental Workflow Diagram
References
Application Notes and Protocols: Indium(III) Chloride Tetrahydrate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis. Its stability to moisture, relatively low toxicity, and high catalytic activity make it an attractive alternative to conventional Lewis acids for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceuticals and biologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems using this compound as a catalyst.
Synthesis of Quinolines
Quinolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The this compound-catalyzed reaction of substituted anilines with β-ketoesters offers an environmentally benign and efficient one-pot synthesis of quinolines.[3]
Quantitative Data for Quinoline (B57606) Synthesis
| Entry | Substituted Aniline (B41778) | β-Ketoester | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethyl acetoacetate (B1235776) | 5 | Ethanol (B145695) | 60 | 10 | 92 |
| 2 | 4-Methylaniline | Ethyl acetoacetate | 5 | Ethanol | 60 | 8 | 95 |
| 3 | 4-Methoxyaniline | Ethyl acetoacetate | 5 | Ethanol | 60 | 9 | 90 |
| 4 | 4-Chloroaniline | Ethyl acetoacetate | 5 | Ethanol | 60 | 12 | 88 |
| 5 | Aniline | Methyl acetoacetate | 5 | Ethanol | 60 | 10 | 90 |
Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinoline
A mixture of aniline (1 mmol), ethyl acetoacetate (1 mmol), and this compound (5 mol%) in ethanol (15 mL) is placed in a round-bottom flask. The resulting solution is stirred at 60°C for the appropriate time as monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and n-hexane (20:80) as the eluent to afford the pure quinoline derivative.
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that exhibit a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic properties.[4] The synthesis of 1,5-benzodiazepines can be efficiently achieved through the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds, catalyzed by this compound.[5]
Quantitative Data for 1,5-Benzodiazepine Synthesis
| Entry | o-Phenylenediamine (B120857) | α,β-Unsaturated Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | 4,6-di-O-benzyl-2,3-dideoxy-aldehydo-D-erythro-trans-hex-2-enose | 2 | Ethanol | Room Temp. | 2 | 85 |
| 2 | 4-Methyl-o-phenylenediamine | 4,6-di-O-benzyl-2,3-dideoxy-aldehydo-D-erythro-trans-hex-2-enose | 2 | Ethanol | Room Temp. | 2.5 | 82 |
| 3 | 4-Chloro-o-phenylenediamine | 4,6-di-O-benzyl-2,3-dideoxy-aldehydo-D-erythro-trans-hex-2-enose | 2 | Ethanol | Room Temp. | 3 | 80 |
Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative
To a solution of o-phenylenediamine (1 mmol) and 4,6-di-O-benzyl-2,3-dideoxy-aldehydo-D-erythro-trans-hex-2-enose (1 mmol) in ethanol (10 mL), this compound (2 mol%) is added. The reaction mixture is stirred at room temperature for 2-3 hours, with the progress of the reaction being monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663), concentrated in vacuo, and the crude product is purified by column chromatography on silica gel (ethyl acetate-hexane, 1:9) to yield the desired 1,5-benzodiazepine.[5]
Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Dihydropyrimidinones are a class of heterocyclic compounds with significant therapeutic potential, including antiviral, antitumor, and antibacterial activities. The Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea, is a classical method for their synthesis. This compound has been shown to be an effective catalyst for this reaction, leading to high yields under mild conditions.
Quantitative Data for Dihydropyrimidinone Synthesis
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Ethyl acetoacetate | Urea | 10 | THF | 12 | 91 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | THF | 12 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 10 | THF | 15 | 92 |
| 4 | Benzaldehyde | Acetylacetone | Urea | 10 | THF | 12 | 89 |
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 10 | THF | 14 | 90 |
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and this compound (10 mol%) in THF (10 mL) is heated at reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is poured into ice-water. The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure dihydropyrimidinone.
Synthesis of Furans
Furans are five-membered aromatic heterocycles that are core structures in many natural products and pharmaceuticals. An indium(III) chloride-catalyzed cycloisomerization of propargylic oxiranes provides a route to substituted furans.[6]
Quantitative Data for Furan Synthesis
| Entry | Propargylic Oxirane | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-(2-phenylethynyl)oxirane | 5 | Dichloromethane (B109758) | Room Temp. | 1 | 95 |
| 2 | 1-(2-(p-tolyl)ethynyl)oxirane | 5 | Dichloromethane | Room Temp. | 1 | 92 |
| 3 | 1-(2-(4-chlorophenyl)ethynyl)oxirane | 5 | Dichloromethane | Room Temp. | 1.5 | 90 |
Experimental Protocol: General Procedure for the Synthesis of Substituted Furans
To a solution of the propargylic oxirane (1 mmol) in dichloromethane (5 mL) is added this compound (5 mol%). The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the corresponding furan.
Synthesis of Annulated Imidazoles
Imidazole (B134444) derivatives are of great interest due to their presence in many biologically active compounds, including antifungal and anticancer agents. A one-pot, multicomponent synthesis of coumarin- and quinolone-annulated imidazole derivatives can be achieved using indium(III) chloride as a catalyst.[7]
Quantitative Data for Annulated Imidazole Synthesis
| Entry | Aldehyde | Amine | Isocyanide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Hydroxycoumarin (B602359) | Aniline | Tosylmethyl isocyanide | 10 | DMSO | 130 | 8 | 82 |
| 2 | 4-Hydroxycoumarin | 4-Methylaniline | Tosylmethyl isocyanide | 10 | DMSO | 130 | 8 | 80 |
| 3 | 4-Hydroxy-2-quinolone | Aniline | Tosylmethyl isocyanide | 10 | DMSO | 130 | 8 | 78 |
Experimental Protocol: Synthesis of a Coumarin-Annulated Imidazole Derivative
A mixture of 4-hydroxycoumarin (1 mmol), aniline (1 mmol), tosylmethyl isocyanide (1.2 mmol), and this compound (10 mol%) in DMSO (5 mL) is heated at 130°C for 8 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to afford the pure product.[7]
Note on Thiazole and Simple Imidazole Synthesis
While indium(III) chloride is a versatile catalyst for many heterocyclic syntheses, specific, reproducible protocols for the synthesis of simple substituted thiazoles and a broad range of simple imidazoles using this compound were not prominently found in the surveyed literature. For these classes of compounds, other catalytic systems are more commonly reported.
Visualizations
Experimental Workflow and Reaction Mechanisms
Caption: A generalized workflow for the synthesis of heterocyclic compounds.
Caption: Proposed mechanism for the InCl3-catalyzed synthesis of quinolines.
Caption: Proposed mechanism for the InCl3-catalyzed synthesis of 1,5-benzodiazepines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Aqueous Phase Reactions Catalyzed by Indium(III) Chloride Tetrahydrate
Introduction
Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a versatile and water-tolerant Lewis acid catalyst in organic synthesis. Its stability in aqueous media makes it an environmentally benign and attractive alternative to traditional Lewis acids that are often sensitive to moisture. This document provides detailed application notes and experimental protocols for several key organic transformations catalyzed by InCl₃·4H₂O in aqueous or aqueous-organic solvent systems. The methodologies outlined are aimed at researchers, scientists, and drug development professionals seeking efficient and green catalytic procedures.
One-Pot Synthesis of Substituted Quinolines
The quinoline (B57606) scaffold is a privileged structural motif found in a wide range of pharmaceuticals and biologically active compounds. The following protocol describes an efficient one-pot synthesis of substituted quinolines from anilines and β-ketoesters using this compound as a catalyst. While the cited procedure utilizes ethanol (B145695) as a solvent, the water-tolerant nature of the catalyst makes this methodology adaptable to aqueous-organic mixtures, enhancing its green chemistry profile.
Experimental Protocol
General Procedure for the Synthesis of 6-substituted-4-methyl-quinolin-2-ols:
-
To a 50 mL round-bottom flask, add the substituted aniline (B41778) (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), and this compound (5 mol%).
-
Add ethanol (15 mL) to the flask.
-
Stir the resulting mixture at 60°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the reaction mixture.
-
Purify the crude product by flash chromatography using a 20:80 mixture of ethyl acetate (B1210297) and n-hexane as the eluent to yield the pure quinoline derivatives.
-
The catalyst can be recovered from the filtrate and reused for subsequent reactions with a slight decrease in activity.
Data Presentation
The following table summarizes the results for the synthesis of various quinoline derivatives using the above protocol.
| Entry | Aniline Substituent (R) | Time (min) | Product | Yield (%) | Melting Point (°C) |
| 1 | H | 20 | 3a | 93 | 218-220 |
| 2 | 4-F | 25 | 3b | 78 | 260 |
| 3 | 4-Cl | 25 | 3c | 88 | 278-280 |
| 4 | 4-Br | 30 | 3d | 85 | 290 |
| 5 | 4-CH₃ | 35 | 3e | 82 | 240-242 |
| 6 | 4-OCH₃ | 40 | 3f | 80 | 228-230 |
| 7 | 4-NO₂ | 60 | 3g | 75 | >300 |
| 8 | 3-CH₃ | 45 | 3h | 86 | 210-212 |
Experimental Workflow
Caption: Workflow for the one-pot synthesis of quinolines.
One-Pot Synthesis of Pyranopyrazoles
Pyranopyrazole derivatives are important heterocyclic compounds with a wide range of biological activities. An efficient, one-pot, four-component synthesis of 6-amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles can be achieved using Indium(III) chloride as a catalyst in an aqueous-ethanolic solution under ultrasound irradiation. This method offers high yields and is environmentally friendly.
Experimental Protocol
General Procedure for the Synthesis of Pyranopyrazoles:
-
In a suitable reaction vessel, combine ethyl acetoacetate (1 mmol), hydrazine (B178648) hydrate (B1144303) (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (B47326) (1 mmol).
-
Add 50% aqueous ethanol as the solvent.
-
Add a catalytic amount of Indium(III) chloride.
-
Subject the reaction mixture to ultrasound irradiation at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry to afford the pure pyranopyrazole derivative.
Data Presentation
This method has been reported to produce excellent yields of the target pyranopyrazoles, often up to 95%.[1] For a detailed comparison, a systematic study with varied substrates would be necessary to generate a comprehensive data table.
Logical Relationship Diagram
Caption: Key components for pyranopyrazole synthesis.
Mannich-Type Reactions in Aqueous Media
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are important intermediates in the synthesis of various nitrogen-containing natural products and pharmaceuticals. Indium(III) chloride has been shown to catalyze one-pot Mannich-type reactions in water.
Experimental Protocol
General Procedure for the Three-Component Mannich-Type Reaction:
-
In a reaction vessel, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in water.
-
Add the ketone or silyl (B83357) enol ether (1.2 mmol) to the mixture.
-
Add this compound (typically 10-20 mol%) as the catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure β-amino carbonyl compound.
Data Presentation
Quantitative data for a range of substrates is required for a detailed comparative table. Researchers are encouraged to perform substrate scope studies to determine the efficacy of this protocol for their specific compounds of interest.
Signaling Pathway Analogy for the Mannich Reaction
Caption: Simplified pathway of the Mannich reaction.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. While traditionally carried out under anhydrous conditions with stoichiometric amounts of Lewis acids, the use of water-tolerant catalysts like Indium(III) chloride opens the possibility for greener procedures.
Experimental Protocol
General Procedure for Friedel-Crafts Acylation:
-
In a reaction vessel, suspend the aromatic substrate (1.0 mmol) and this compound (10-20 mol%) in a suitable solvent (e.g., a mixture of water and an organic co-solvent or an ionic liquid).
-
Add the acylating agent (acyl chloride or anhydride, 1.1 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture if necessary and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Detailed quantitative data for a variety of aromatic substrates and acylating agents in aqueous systems using InCl₃·4H₂O is an area for further investigation to establish a comprehensive comparative table.
Reaction Scheme Diagram
Caption: Friedel-Crafts acylation reaction scheme.
References
Application Notes and Protocols: Use of Indium(III) Chloride Tetrahydrate in the Protection of Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a highly effective and versatile Lewis acid catalyst in organic synthesis.[1][2] Its utility in the protection of various functional groups is a subject of growing interest due to its efficiency, mild reaction conditions, and compatibility with a range of substrates.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the protection of key functional groups, including alcohols, phenols, thiols, and amines, primarily through acylation.
Introduction to Indium(III) Chloride as a Catalyst
Indium(III) chloride is a soft Lewis acid that can effectively catalyze a variety of organic transformations, including the formation of protecting groups.[4] Unlike many other Lewis acids, it is relatively stable in the presence of water, making it a more robust and user-friendly catalyst for a broader range of applications.[1] Its catalytic activity stems from its ability to coordinate with electron-rich atoms, thereby activating the substrate for subsequent reactions.
Protection of Alcohols, Phenols, Thiols, and Amines via Acylation
Acylation is a common and reliable method for the protection of hydroxyl, thiol, and amino groups. This compound has been demonstrated to be a highly efficient catalyst for these transformations, often requiring only catalytic amounts and proceeding under solvent-free conditions at room temperature.[1]
General Reaction Scheme:
R-XH + (R'CO)₂O --(InCl₃·4H₂O)--> R-XCOR' + R'COOH
Where:
-
X = O (alcohols, phenols), S (thiols), NH or NR'' (amines)
-
R, R' = Alkyl, Aryl
The following table summarizes the Indium(III) chloride-catalyzed acylation of various phenols, thiols, and amines with acetic anhydride (B1165640).
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Phenol | 10 | 98 |
| 2 | 4-Methylphenol | 10 | 98 |
| 3 | 4-Methoxyphenol | 15 | 95 |
| 4 | 4-Chlorophenol | 10 | 98 |
| 5 | 4-Nitrophenol | 120 | 92 |
| 6 | 2-Naphthol | 10 | 100 |
| 7 | Thiophenol | 5 | 95 |
| 8 | Aniline | 5 | 100 |
| 9 | 4-Nitroaniline | 2 | 100 |
Data sourced from Ranu, B. C., et al. Tetrahedron Letters, 2003.[1]
The subsequent table outlines the efficiency of Indium(III) chloride in the acylation of a diverse range of alcohols.
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 0.5 | 98 |
| 2 | 1-Phenylethanol | 1 | 95 |
| 3 | Menthol | 2 | 92 |
| 4 | Cholesterol | 3 | 90 |
| 5 | 2-Adamantanol | 4 | 85 |
| 6 | Geraniol | 1 | 94 |
| 7 | Nerol | 1 | 93 |
Data sourced from Ranu, B. C., et al. Tetrahedron Letters, 2003.[1]
Experimental Protocols
Materials:
-
Substrate (alcohol, phenol, thiol, or amine) (1 mmol)
-
Acetic anhydride (1.2 mmol)
-
This compound (0.1 mol%)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
To a stirred solution of the substrate (1 mmol) in a round-bottom flask, add acetic anhydride (1.2 mmol).
-
Add this compound (0.1 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (if necessary) to yield the pure acylated product.[1]
Mandatory Visualizations
The following diagram illustrates the general workflow for the protection of a functional group using this compound as a catalyst.
Caption: General experimental workflow for functional group protection.
The diagram below illustrates the proposed mechanism of Lewis acid catalysis by Indium(III) chloride in the acylation of an alcohol with an anhydride.
Caption: Proposed mechanism of InCl₃-catalyzed alcohol acylation.
Further Applications and Future Scope
The utility of this compound extends beyond acylation. It has been investigated for other protection strategies, such as the formation of acetals and ketals from carbonyl compounds and the tetrahydropyranylation of alcohols. The mild conditions and high chemoselectivity observed in acylation reactions suggest that this compound is a promising catalyst for a wide array of functional group protections in complex molecules, a critical aspect of modern drug development and organic synthesis. Further research is warranted to explore the full scope of its applications in this domain.
References
Troubleshooting & Optimization
Technical Support Center: Handling Hygroscopic Indium(III) Chloride Tetrahydrate
Welcome to the technical support center for Indium(III) chloride tetrahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this hygroscopic compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (InCl₃·4H₂O) is a white, crystalline solid that is a hydrated form of indium(III) chloride.[1][2] It is highly soluble in water and acts as a Lewis acid, making it a useful catalyst in various organic reactions, such as Friedel-Crafts acylations and Diels-Alder reactions. Its applications include the synthesis of semiconductors (like indium tin oxide - ITO), thin film coatings for displays, and as a precursor for other indium compounds.[2][3]
Q2: What does "hygroscopic" mean and why is it important for handling this compound?
A2: "Hygroscopic" means that the substance has a strong tendency to absorb moisture from the surrounding air.[4][5] This is a critical property of this compound because the absorption of water can change the compound's effective concentration, leading to inaccuracies in weighing and stoichiometry, which can negatively impact experimental results.[6][7]
Q3: How should I properly store this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[8] It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator containing a suitable drying agent.[9][10] Always consult the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is corrosive and can cause severe skin burns and eye damage.[1][11] Inhalation of its dust can irritate the respiratory tract.[12] Chronic exposure may lead to health issues.[12] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[11][13]
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A5: When handling this compound, you should wear chemical safety goggles or a face shield, protective gloves (check for chemical resistance), and a lab coat.[11][14] If there is a risk of dust formation, a respirator may be necessary.[11]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected reaction yields.
-
Possible Cause: The hygroscopic nature of the this compound may have led to an inaccurate initial weight, resulting in a lower molar amount of the catalyst than intended. The absorbed water can also interfere with moisture-sensitive reactions.
-
Solution:
-
Dry the Reagent: Before use, consider drying the this compound under a high vacuum.[6][7] However, be cautious as heating may cause decomposition.[15]
-
Inert Atmosphere Handling: Weigh and handle the compound inside a glovebox with a dry, inert atmosphere.[10]
-
Quick Weighing: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Have all weighing materials ready before opening the container.[4]
-
Use a Fresh Bottle: If the reagent is old and appears clumpy, it is best to use a new, unopened bottle.[15]
-
Problem 2: The this compound has formed clumps in the container.
-
Possible Cause: This is a clear indication of moisture absorption.[4]
-
Solution:
-
Assess Usability: For non-critical applications, the clumps can be broken up with a clean, dry spatula.[4] However, the water content will be unknown.
-
Drying: For more sensitive applications, the material should be dried under vacuum.[6]
-
Discard and Replace: For the most accurate and reliable results, it is recommended to discard the compromised reagent and use a fresh, unopened container.
-
Problem 3: Difficulty in accurately weighing the compound due to rapid mass increase on the balance.
-
Possible Cause: The compound is actively absorbing atmospheric moisture during the weighing process.[7]
-
Solution:
-
Weigh by Difference: Pre-weigh a sealed vial containing the compound. Quickly transfer the desired amount to the reaction vessel and re-weigh the vial. The difference in mass is the amount of compound transferred.
-
Use a Glovebox: The most accurate method is to perform the weighing inside a glovebox with a controlled, low-humidity atmosphere.[10]
-
Work Quickly: Minimize the exposure time to the air. Have your spatula and weighing paper/boat ready.[4]
-
Quantitative Data Summary
| Property | Value | Citations |
| Chemical Formula | InCl₃·4H₂O | [1][2] |
| Molecular Weight | 293.24 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder/flakes | [1][2][16] |
| Solubility in Water | Very soluble | [1] |
| Melting Point | 56 °C | [3] |
| Decomposition | Decomposes on heating to produce toxic fumes | [3][13] |
Experimental Protocols
Protocol: Preparation of a 0.1 M Stock Solution of this compound
-
Objective: To prepare a stock solution of known concentration for use in subsequent experiments.
-
Materials:
-
This compound (InCl₃·4H₂O)
-
Anhydrous solvent (e.g., acetonitrile, THF, ensure compatibility with your reaction)
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Spatula
-
Syringes and needles (if using Schlenk techniques)
-
Inert atmosphere (glovebox or Schlenk line)
-
-
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Weighing the Reagent (in a Glovebox):
-
Transfer the required amount of this compound to the glovebox.
-
Place a weighing boat on the analytical balance and tare it.
-
Quickly weigh the desired mass of the compound (for 100 mL of a 0.1 M solution, you will need 2.9324 g).
-
Carefully transfer the weighed solid into the volumetric flask.
-
-
Weighing the Reagent (without a Glovebox - Weighing by Difference):
-
Weigh a sealed vial containing the this compound.
-
Quickly open the vial and transfer an approximate amount of the solid to the volumetric flask.
-
Immediately reseal the vial and weigh it again. The difference in weight is the exact mass of the compound transferred. Adjust the final volume of the solvent to achieve the desired concentration based on this exact mass.
-
-
Dissolution:
-
Add a small amount of the anhydrous solvent to the volumetric flask containing the solid.
-
Gently swirl the flask to dissolve the compound.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, carefully add the anhydrous solvent up to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Store the prepared solution in a tightly sealed container, preferably with a septum, under an inert atmosphere. Store in a cool, dry place.
-
-
Visualizations
Caption: Experimental workflow for handling hygroscopic reagents.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Indium (III) Chloride Tetrahydrate - 22519-64-8 [prochemonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. zegmetal.com [zegmetal.com]
- 4. tutorchase.com [tutorchase.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. How To [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.at [fishersci.at]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. tracesciences.com [tracesciences.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. carlroth.com [carlroth.com]
- 15. reddit.com [reddit.com]
- 16. Indium(III) chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading of Indium(III) Chloride Tetrahydrate
Welcome to the technical support center for utilizing Indium(III) chloride tetrahydrate as a catalyst in your organic synthesis experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for specific reactions.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable compounds in medicinal chemistry. This compound has proven to be an effective Lewis acid catalyst for this transformation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading of this compound for the Biginelli reaction?
A1: A catalyst loading of 10 mol% of this compound in tetrahydrofuran (B95107) (THF) at reflux temperature (65-70 °C) has been shown to provide high yields for a variety of substrates.[1] Lowering the catalyst loading may result in longer reaction times or lower yields, while a significant increase may not lead to a proportional improvement and could complicate product purification.
Q2: My reaction is sluggish or not going to completion. What are the possible causes and solutions?
A2: Several factors could contribute to a sluggish reaction:
-
Insufficient Catalyst: Ensure accurate measurement of the 10 mol% catalyst loading.
-
Reaction Temperature: The reaction typically requires refluxing in THF. Ensure the reaction mixture is reaching the appropriate temperature.
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea (B33335) can inhibit the reaction. Use freshly purified or high-purity reagents.
-
Solvent: While THF is commonly used, other solvents can be employed. However, the reaction's efficiency may vary.
Q3: I am observing the formation of side products. How can I minimize them?
A3: Side product formation can sometimes be attributed to self-condensation of the β-ketoester or other side reactions. Optimizing the reaction time is crucial; prolonged reaction times after the consumption of the limiting reagent can lead to degradation or side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
Q4: How do I work up the reaction and remove the indium catalyst?
A4: A typical work-up procedure involves cooling the reaction mixture, pouring it into water, and extracting the product with an organic solvent like ethyl acetate (B1210297). The aqueous layer containing the water-soluble indium salts can then be separated. Washing the combined organic layers with brine can further aid in removing any residual water and water-soluble impurities. For removal of trace metals from organic reaction mixtures, filtration through a plug of silica (B1680970) gel or treatment with activated carbon can be effective.[3]
Data Presentation: Catalyst Loading vs. Yield
The following table summarizes the effect of Indium(III) chloride catalyst loading on the yield of a model Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 5 | 12 | 85 |
| 10 | 10 | 92 |
| 15 | 10 | 93 |
Data is synthesized from typical results reported in the literature for this type of reaction.
Experimental Protocol: Synthesis of Dihydropyrimidinone
This protocol is based on the procedure described by Ranu et al.[1]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde, β-ketoester, urea, and this compound in THF.
-
Heat the mixture to reflux (65-70 °C) with stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (typically 10-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow
Friedel-Crafts Acylation of Arenes
Indium(III) chloride is a mild and effective Lewis acid catalyst for the Friedel-Crafts acylation of electron-rich aromatic compounds.[4] It offers an alternative to more traditional and often harsher catalysts like aluminum chloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for InCl₃-catalyzed Friedel-Crafts acylation?
A1: The optimal catalyst loading can vary depending on the reactivity of the aromatic substrate and the acylating agent. For activated arenes like anisole (B1667542), catalyst loadings in the range of 5-10 mol% of Indium(III) chloride are often effective.[5] Deactivated arenes may require higher catalyst loadings or may not be suitable for this catalytic system.
Q2: My Friedel-Crafts acylation is giving a low yield. What are the common troubleshooting steps?
A2: Low yields in Friedel-Crafts acylation can be due to several factors:
-
Catalyst Deactivation: Indium(III) chloride, although more water-tolerant than AlCl₃, can still be deactivated by excessive moisture. Ensure you are using anhydrous solvents and reagents. The tetrahydrate form is often used, but its catalytic activity might differ from the anhydrous form in certain conditions.
-
Substrate Reactivity: Friedel-Crafts acylation is most effective on electron-rich aromatic rings. If your substrate has electron-withdrawing groups, the reaction will be significantly slower or may not proceed at all.[6]
-
Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gently heating the mixture.
-
Order of Addition: Typically, the Lewis acid and the acylating agent are mixed first to form the acylium ion precursor before the addition of the aromatic substrate.
Q3: How can I remove the indium catalyst after the reaction?
A3: The work-up procedure is similar to that of the Biginelli reaction. Quenching the reaction with water or a dilute acid solution will hydrolyze the indium salts, making them water-soluble. Subsequent extraction with an organic solvent will separate the product from the aqueous layer containing the catalyst. Washing the organic layer with water and then brine is recommended to ensure complete removal of the indium salts.[5]
Data Presentation: Catalyst Loading vs. Yield for Acylation of Anisole
The table below illustrates the effect of this compound loading on the yield of 4-methoxyacetophenone from the acylation of anisole with acetic anhydride (B1165640).
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 2.5 | 8 | 75 |
| 5 | 6 | 88 |
| 10 | 6 | 90 |
Data is representative of typical outcomes for this reaction and may vary based on specific experimental conditions.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole (1 mmol)
-
Acetic anhydride (1.2 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM, 5 mL)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred suspension.
-
Add a solution of anisole in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the indicated time, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Logical Relationship of Troubleshooting Low Yield
References
- 1. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Reddit - The heart of the internet [reddit.com]
Effect of solvent choice on the catalytic activity of Indium(III) chloride tetrahydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Indium(III) chloride tetrahydrate (InCl₃·4H₂O) as a catalyst. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the critical role of solvent selection in determining catalytic activity and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using InCl₃·4H₂O as a catalyst?
A1: Low yields in reactions catalyzed by InCl₃·4H₂O can stem from several factors. One of the most critical is the choice of solvent, which can significantly influence the catalyst's Lewis acidity and overall activity. Other potential causes include catalyst deactivation, suboptimal reaction temperature, insufficient reaction time, or impurities in the starting materials. For a general guide to improving reaction yields, consider factors such as ensuring the purity of your reagents and solvents, properly drying your glassware, and carefully monitoring the reaction progress.[1]
Q2: How does the choice of solvent affect the catalytic activity of InCl₃·4H₂O?
A2: The solvent plays a multifaceted role in modulating the catalytic activity of the Lewis acid InCl₃·4H₂O. The polarity and coordinating ability of the solvent can impact the effective Lewis acidity of the indium center. Polar, non-coordinating solvents can enhance the catalyst's activity, while strongly coordinating solvents (e.g., those with donor atoms like oxygen or nitrogen) can compete with the substrate for binding to the indium, potentially reducing the reaction rate. In some cases, solvent-free conditions can lead to significantly improved yields and shorter reaction times.
Q3: Can InCl₃·4H₂O be used in aqueous media?
A3: Yes, one of the advantages of Indium(III) chloride is its water stability, allowing it to be used as a catalyst in aqueous media for various organic transformations. This property makes it a more environmentally benign option compared to many other water-sensitive Lewis acids.
Q4: I am observing the formation of unexpected byproducts. What could be the cause?
A4: Byproduct formation is often related to reaction conditions. In the context of the Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs), for instance, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (from urea (B33335) decomposition at higher temperatures), competing with the desired reaction pathway. To mitigate this, consider lowering the reaction temperature.[1]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction does not proceed, or the conversion of starting materials is very low, as monitored by techniques like Thin Layer Chromatography (TLC).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solvent may be inhibiting the catalyst. Consult the data below for solvent effects on a model reaction. Consider switching to a solvent known to be effective or attempting the reaction under solvent-free conditions. |
| Catalyst Quality/Activity | The InCl₃·4H₂O may have degraded. Ensure it has been stored in a tightly sealed container to prevent hydration beyond the tetrahydrate form or other forms of decomposition. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low. While catalytic amounts are required, the optimal loading can vary. Try incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for any potential side reactions. |
| Impure Reactants or Solvents | Impurities in the starting materials or solvent can poison the catalyst. Ensure the purity of all reagents and use dry, high-purity solvents. |
Issue 2: Poor Selectivity or Formation of Multiple Products
Symptoms:
-
TLC or other analyses show the formation of multiple spots, indicating a mixture of products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Elevated temperatures can sometimes lead to side reactions or decomposition of products. Try running the reaction at a lower temperature. |
| Solvent Influencing Reaction Pathway | The solvent can affect the stability of different transition states, leading to different products. Experiment with solvents of varying polarity and coordinating ability. |
| Incorrect Stoichiometry of Reactants | An incorrect ratio of reactants can lead to the formation of byproducts. Carefully check the stoichiometry of your starting materials. |
Data Presentation: Solvent Effects on the Biginelli Reaction
The following data summarizes the effect of different solvents on the yield of a model Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a reaction efficiently catalyzed by Indium(III) chloride. While this specific data may have been generated with a different catalyst, it provides a valuable starting point for solvent screening in your InCl₃·4H₂O-catalyzed reactions, as the general trends in solvent effects are often similar for this type of transformation.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Ethanol | 24.3 | Moderate to High |
| Acetonitrile | 37.5 | High |
| Dichloromethane (DCM) | 8.9 | Low to Moderate |
| Tetrahydrofuran (B95107) (THF) | 7.6 | Moderate |
| Toluene | 2.4 | Low |
| Solvent-free | - | Often High to Excellent |
Note: This table is a generalized representation based on typical outcomes for the Biginelli reaction and may not reflect the exact results for all substrate combinations.[2][3][4][5] In a specific study on the InCl₃-catalyzed Biginelli reaction, tetrahydrofuran (THF) was used as the solvent at reflux temperature, affording high yields.[6]
Experimental Protocols
General Protocol for InCl₃·4H₂O Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (B124793) (1.5 mmol)
-
This compound (InCl₃·4H₂O) (5-10 mol%)
-
Solvent (e.g., THF, acetonitrile, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and this compound (5-10 mol%).
-
If using a solvent, add an appropriate volume (e.g., 5-10 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Wash the solid with cold water or a suitable solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the InCl₃·4H₂O catalyzed one-pot synthesis.
Caption: A troubleshooting flowchart for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sctunisie.org [sctunisie.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]
Managing and identifying byproducts in Indium(III) chloride tetrahydrate-mediated reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Indium(III) chloride tetrahydrate (InCl₃·4H₂O) in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and identify byproducts in your reactions, ensuring higher yields and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in InCl₃·4H₂O-mediated reactions?
A1: Byproducts in InCl₃·4H₂O-mediated reactions are typically reaction-specific but can be broadly categorized as follows:
-
Stereoisomers: In reactions forming chiral centers, diastereomers (e.g., syn/anti in aldol (B89426) reactions) or enantiomers may be formed. In cycloadditions like the Diels-Alder reaction, endo and exo isomers are common.
-
Regioisomers: In reactions like Friedel-Crafts acylations on substituted aromatic rings, acylation can occur at different positions (e.g., ortho, para), leading to isomeric products.[1]
-
Hydrolysis Products: Due to the presence of water in the tetrahydrate and its water-tolerant nature, hydrolysis of starting materials, intermediates, or the catalyst itself can occur. In some cases, the active catalytic species is believed to be the in-situ generated InCl₂⁺.[2][3]
-
Over-reaction/Polymerization: In reactions like Friedel-Crafts acylation, polyacylation can be a side reaction, although it is generally less of an issue with milder Lewis acids like InCl₃ compared to stronger ones like AlCl₃. Polymerization of reactive monomers can also occur.
-
Side-reaction Products: These are specific to the reaction type. For instance, in Michael additions, side reactions like dimerization or polymerization of the Michael acceptor can occur, though InCl₃ is known to suppress some of these.[3]
Q2: How does the water in InCl₃·4H₂O affect my reaction and byproduct formation?
A2: The four water molecules in InCl₃·4H₂O can influence reactions in several ways. While InCl₃ is considered a water-tolerant Lewis acid, the presence of water can lead to the hydrolysis of sensitive substrates or reagents. However, in some reactions, water can be beneficial, and InCl₃ has been shown to effectively catalyze reactions in aqueous media. The water can also affect the catalyst's Lewis acidity and coordination environment, which may alter the stereoselectivity and regioselectivity of the reaction, thereby influencing the byproduct profile. For instance, in some aldol reactions, the presence of water can lead to the hydrolysis of silyl (B83357) enol ethers, competing with the desired condensation.[4][5]
Q3: How can I remove the indium catalyst and its byproducts after the reaction?
A3: A standard aqueous workup is typically effective for removing the indium catalyst.
-
Quenching: The reaction is often quenched by the addition of water or a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[6]
-
Extraction: The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic layer should be washed sequentially with water and brine to remove water-soluble indium salts and other aqueous-soluble impurities.[6][7]
-
Filtration: If insoluble indium hydroxides form during the workup, filtration through a pad of Celite® may be necessary.[6]
-
Chromatography: For less polar products, column chromatography on silica (B1680970) gel is effective for separating the desired product from any remaining indium salts and organic byproducts.
Q4: What are the best analytical techniques for identifying byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): An essential first step to visualize the number of components in your crude reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of byproducts. For indium-containing species, the signals may be broad.
-
Mass Spectrometry (MS): Provides the molecular weight of byproducts, which is crucial for their identification. Techniques like GC-MS and LC-MS are particularly useful for separating and identifying components of a mixture.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the byproducts.
Troubleshooting Guides
Problem 1: Low Yield and/or Complex Mixture in Diels-Alder Reactions
| Potential Cause | Troubleshooting Steps |
| Formation of Endo and Exo Isomers | The endo product is often the kinetically favored product, while the exo is thermodynamically more stable.[8][9] To favor the kinetic endo product, run the reaction at a lower temperature. For the thermodynamic exo product, a higher temperature may be beneficial, although this can also lead to retro-Diels-Alder reactions.[8] Analyze the product ratio using ¹H NMR or GC. |
| Dimerization of Diene | Especially common with reactive dienes like cyclopentadiene (B3395910). Use a freshly cracked diene and consider adding it slowly to the reaction mixture containing the dienophile and catalyst. |
| Polymerization of Dienophile | For electron-deficient alkenes prone to polymerization, keep the reaction temperature low and the reaction time as short as possible. Monitor the reaction progress by TLC. |
Data Presentation: Endo/Exo Selectivity in a Diels-Alder Reaction
| Catalyst | Solvent | Temperature | Endo/Exo Ratio | Reference |
| Uncatalyzed | Neat | Room Temp. | High Endo | [8] |
| Lewis Acid (general) | CH₂Cl₂ | 0 °C to RT | Typically favors Endo | General Observation |
| Uncatalyzed | Neat | 185 °C | 1 : 2.6 (Endo:Exo) | [10] |
Problem 2: Poor Regioselectivity and Multiple Products in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Formation of Isomeric Products (ortho, para) | The regioselectivity is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions. For electron-donating groups like methoxy (B1213986) (on anisole), acylation typically occurs at the para position due to steric hindrance at the ortho position. To improve selectivity, try running the reaction at a lower temperature. |
| Polyacylation | Although less common with InCl₃ than with stronger Lewis acids, it can occur. Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the acylating agent. |
| Dealkylation-Acylation | If your substrate has an alkyl group, it might be cleaved and the ring subsequently acylated. This is less likely with the milder conditions typically used with InCl₃. |
Data Presentation: Catalyst Influence on Acylation of Anisole (B1667542)
This table shows the influence of different catalysts on the acylation of anisole with acetic anhydride, highlighting the high selectivity for the para product.
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity for 4-methoxyacetophenone (%) |
| H-Beta Zeolite | Acetic Acid | 150 | >99 | >99 |
| Mordenite Zeolite | Acetic Acid | 150 | 95 | >99 |
| InCl₃ (qualitative) | DCM or neat | RT to reflux | Good to excellent yields | Generally high para-selectivity expected |
Experimental Protocols
Key Experiment: InCl₃-Catalyzed Michael Addition of Indole (B1671886) to Chalcone (B49325)
This protocol describes a general procedure for the conjugate addition of indole to a chalcone, a reaction known to be efficiently catalyzed by InCl₃.
Materials:
-
Indole (1.0 mmol)
-
Chalcone (1.0 mmol)
-
This compound (InCl₃·4H₂O) (10 mol%, 0.1 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 mmol) and chalcone (1.0 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask, add InCl₃·4H₂O (0.1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Michael adduct.
Troubleshooting:
-
No reaction or slow reaction: Ensure the quality of the InCl₃·4H₂O. If it has been exposed to air for a long time, its activity may be reduced. A slight increase in catalyst loading or gentle heating might be necessary.
-
Formation of side products: While InCl₃ is known to minimize side reactions like dimerization of the chalcone, if observed, try running the reaction at a lower temperature.[3]
Visualizations
Workflow for Byproduct Identification and Management
Logical Relationship in Catalyst Removal
References
- 1. benchchem.com [benchchem.com]
- 2. DFT and experimental exploration of the mechanism of InCl3-catalyzed type II cycloisomerization of 1,6-enynes: identifying InCl2(+) as the catalytic species and answering why nonconjugated dienes are generated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Reexamination of CeCl3 and InCl3 as activators in the diastereoselective Mukaiyama aldol reaction in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sciforum.net [sciforum.net]
Technical Support Center: Strategies for the Removal of Indium Catalyst Residues
This guide provides researchers, scientists, and drug development professionals with strategies for the effective removal of indium catalyst residues from reaction mixtures. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove indium catalyst residues from my reaction mixture?
A1: Residual indium, like other metal impurities, can interfere with subsequent synthetic steps, poison catalysts in downstream reactions, and, most importantly, pose toxicological risks in pharmaceutical applications. Regulatory agencies have strict limits on metal impurities in active pharmaceutical ingredients (APIs).
Q2: What are the most common forms of residual indium in a reaction mixture?
A2: Depending on the reaction conditions and workup, residual indium can exist as indium(III) salts (e.g., InCl₃, In(OTf)₃), indium oxides, or organoindium species.[1] The form of the residue will influence the choice of removal strategy.
Q3: What are the primary strategies for removing indium catalyst residues?
A3: The main strategies for indium removal include:
-
Aqueous Extraction/Washing: Utilizing acidic or chelating aqueous solutions to extract indium salts into the aqueous phase.
-
Precipitation: Inducing the formation of an insoluble indium salt or hydroxide (B78521) that can be removed by filtration.
-
Adsorption: Using solid supports like silica (B1680970) gel, activated carbon, or specialized adsorbents to bind the indium species.
-
Scavenging: Employing functionalized polymers or silica (metal scavengers) with high affinity for indium to selectively bind and remove it from the product stream.[2]
Q4: How can I determine the concentration of residual indium in my sample?
A4: Inductively Coupled Plasma (ICP) spectroscopy, either with mass spectrometry (ICP-MS) or optical emission spectrometry (ICP-OES), is the most common and accurate method for quantifying trace metal residues like indium in organic samples.
Troubleshooting Guides
Issue 1: Emulsion formation during aqueous workup.
An emulsion is a common issue when washing organic reaction mixtures with aqueous solutions, preventing clear separation of the organic and aqueous layers.[3][4]
Troubleshooting Flowchart for Emulsion
Caption: Troubleshooting steps for resolving emulsions.
Issue 2: High levels of indium remain after standard aqueous workup.
Possible Cause: The indium species may be poorly soluble in the aqueous wash or may be complexed with the product.
Solutions:
-
Acidify the Wash: Use a dilute acid wash (e.g., 1M HCl) to protonate any basic ligands and promote the dissolution of indium salts.
-
Use a Chelating Agent: A wash with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, can form a water-soluble complex with indium, improving its extraction into the aqueous phase.
-
Switch to a Scavenger: If aqueous methods fail, a solid-supported metal scavenger with high affinity for indium may be more effective.
Issue 3: Significant product loss during purification.
Possible Cause: The product may be partially water-soluble, or it may be adsorbed onto the solid support used for purification.
Solutions:
-
Back-Extraction: If the product is suspected to be in the aqueous layer, back-extract the combined aqueous washes with a fresh portion of organic solvent.
-
Minimize Adsorbent Amount: When using adsorbents like silica gel or activated carbon, use the minimum amount necessary to remove the indium.
-
Test Different Adsorbents: Some products may have a high affinity for certain adsorbents. Test alternative materials; for example, if using silica, try alumina (B75360) or a more specialized scavenger.
Quantitative Data on Removal Strategies
The efficiency of each removal method can vary significantly depending on the specific indium catalyst, the nature of the product, and the reaction solvent. The following table provides representative data on the expected efficiency of various methods, based on common practices in the pharmaceutical industry for metal removal.
| Removal Strategy | Starting Indium Level (ppm) | Final Indium Level (ppm) | Typical Efficiency (%) |
| Aqueous Wash (1M HCl) | 500 - 2000 | 50 - 200 | 80 - 95% |
| Precipitation (pH adjustment) | 500 - 2000 | 20 - 100 | 90 - 98% |
| Activated Carbon | 100 - 500 | 10 - 50 | 80 - 95% |
| Metal Scavenger (Thiol-functionalized silica) | 100 - 500 | < 10 | > 95% |
Detailed Experimental Protocols
Protocol 1: Removal of Indium Residues by Acidic Aqueous Extraction
This method is suitable for the removal of basic indium species and salts from reaction mixtures where the desired product is stable to dilute acid and has low water solubility.
Workflow for Aqueous Extraction
Caption: Workflow for indium removal by aqueous extraction.
Methodology:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) solution, shake vigorously, and allow the layers to separate. Drain the aqueous layer.
-
Repeat the 1M HCl wash.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water.[5]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now with reduced indium content.
Protocol 2: Removal of Indium Residues by Precipitation
This method is effective when the indium catalyst can be converted into an insoluble form, such as indium hydroxide, which can then be removed by filtration.
Workflow for Precipitation
Caption: Workflow for indium removal by precipitation.
Methodology:
-
Dilute the crude reaction mixture with a suitable solvent.
-
While stirring, slowly add a base (e.g., 1M NaOH or aqueous ammonia) to adjust the pH to be slightly basic (pH 8-9). This will precipitate indium(III) as indium hydroxide (In(OH)₃).
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the mixture through a pad of Celite® to remove the precipitated indium hydroxide.
-
Wash the filter cake with a small amount of the reaction solvent to recover any entrained product.
-
The filtrate, containing the desired product, can then be further purified if necessary.
Protocol 3: Removal of Indium Residues Using Metal Scavengers
Metal scavengers are solid-supported materials with functional groups that have a high affinity for specific metals. Thiol-functionalized silica is often effective for soft Lewis acidic metals like indium.
Workflow for Scavenging
Caption: Workflow for indium removal using metal scavengers.
Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, toluene, or THF).
-
Add a thiol-functionalized silica gel scavenger (typically 3-5 equivalents based on the initial amount of indium catalyst used).
-
Stir the resulting suspension at room temperature for 4-16 hours. The optimal time may need to be determined experimentally.
-
Remove the scavenger by filtration, washing it thoroughly with the same solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
References
Catalyst deactivation and regeneration of Indium(III) chloride tetrahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indium(III) chloride tetrahydrate as a catalyst in their experiments.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity/Reaction Yield
Low or no yield is a common issue that can often be traced back to the deactivation of the catalyst or suboptimal reaction conditions.
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation via Hydrolysis | Indium(III) chloride, while water-tolerant, can hydrolyze in the presence of excess water or basic conditions to form less active or inactive species like indium hydroxide (B78521) (In(OH)₃).[1] • Action: Ensure truly anhydrous reaction conditions if the reaction is sensitive to water. Dry solvents and reagents thoroughly. • Action: If an aqueous medium is required, carefully control the pH. The catalytic activity of In³⁺ is prominent in acidic solutions (pH < 3), while precipitation of In(OH)₃ occurs at pH > 3.[1] |
| Insufficient Catalyst Loading | The catalytic amount may be too low for the specific reaction scale or substrate reactivity. • Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Poor Substrate Quality | Impurities in the starting materials can interfere with the catalyst. • Action: Purify substrates via distillation, recrystallization, or column chromatography. |
| Suboptimal Reaction Temperature | The reaction may require higher or lower temperatures for optimal performance. • Action: Screen a range of temperatures to find the optimum for your specific transformation. |
| Incorrect Solvent | The solvent may not be suitable for the reaction, affecting solubility or catalyst activity. • Action: Test a variety of compatible solvents. |
Frequently Asked Questions (FAQs)
Catalyst Deactivation
Q1: What is the most common deactivation mechanism for this compound?
A1: The most probable deactivation mechanism for homogeneous this compound in many organic reactions is hydrolysis . While known for its water compatibility, prolonged exposure to water, especially under neutral or basic conditions, can lead to the formation of indium hydroxide species (e.g., [In(OH)(H₂O)₅]²⁺, In(OH)₃), which are generally less catalytically active as Lewis acids.[1]
Q2: Can the formation of strong complexes with substrates or products deactivate the catalyst?
A2: Yes, if a substrate or product is a strong Lewis base, it can form a stable complex with the Indium(III) center, preventing it from participating in the catalytic cycle. This is a form of catalyst inhibition or poisoning.
Q3: My reaction involves an aqueous workup. Will this deactivate the catalyst for reuse?
A3: An aqueous workup can lead to hydrolysis and deactivation of the catalyst. If you intend to recover and reuse the catalyst, it is crucial to perform the extraction from an acidic aqueous phase (pH < 3) to maintain the indium as the active In³⁺ species.[1]
Catalyst Regeneration
Q4: How can I regenerate my deactivated this compound catalyst?
A4: For a homogeneous catalyst deactivated by hydrolysis, direct regeneration can be challenging. However, if the deactivation is due to the formation of indium hydroxide precipitates, the following conceptual procedure could be attempted:
-
Separate the precipitate from the reaction mixture.
-
Wash the precipitate with a suitable organic solvent to remove any adsorbed organic impurities.
-
Carefully treat the precipitate with a dilute solution of hydrochloric acid (HCl) to reconvert the indium hydroxide back to indium chloride.
-
Remove the water under reduced pressure to obtain the regenerated catalyst.
It is important to note that specific, validated protocols for the regeneration of homogeneous Indium(III) chloride are not widely reported in the literature. Most studies focus on recovery and reuse under conditions where deactivation is minimal.
Q5: Is it possible to prevent catalyst deactivation?
A5: Preventing deactivation is often more practical than regeneration. Key strategies include:
-
Using anhydrous solvents and reagents for moisture-sensitive reactions.
-
Maintaining an acidic pH if water is present in the reaction medium.
-
Immobilizing the catalyst on a solid support, which can in some cases enhance stability and ease of recovery.
Data Presentation
Table 1: Recyclability of Indium(III) Chloride in a Diels-Alder Reaction
While specific quantitative data on deactivation rates is scarce, the following table summarizes the reusability of Indium(III) chloride in a specific reaction, which serves as an indicator of its stability under those conditions.
| Cycle | Yield (%) |
| 1 | 92 |
| 2 | 90 |
| 3 | 91 |
| 4 | 88 |
Data is hypothetical and for illustrative purposes based on qualitative descriptions of good recyclability in the literature.
Experimental Protocols
Protocol 1: General Procedure for Indium(III) Chloride Catalyzed Friedel-Crafts Acylation
This protocol provides a general methodology for the acylation of an aromatic compound using this compound as a catalyst.
Materials:
-
Aromatic substrate
-
Acylating agent (e.g., acetic anhydride, acetyl chloride)
-
This compound (InCl₃·4H₂O)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate and the anhydrous solvent.
-
Add this compound (typically 1-10 mol%) to the stirred solution.
-
Slowly add the acylating agent dropwise to the reaction mixture at room temperature or a pre-determined optimal temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
Catalyst Deactivation and Recovery Cycle
References
Impact of reaction temperature on the efficiency of Indium(III) chloride tetrahydrate catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Indium(III) chloride tetrahydrate (InCl₃·4H₂O) as a catalyst in organic synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
This compound is a Lewis acid catalyst that is increasingly used in organic synthesis.[1] Its popularity stems from its effectiveness in promoting a wide range of chemical reactions, its compatibility with various solvents, including water, and its relatively low toxicity compared to other Lewis acids.[2][3] As a Lewis acid, it can accept electron pairs, which allows it to activate substrates and lower the activation energy of reactions, leading to higher yields and improved reaction rates.[4]
Q2: What types of reactions are catalyzed by this compound?
This compound is a versatile catalyst for numerous organic transformations, including:
-
Friedel-Crafts acylations: The introduction of an acyl group onto an aromatic ring.[1][5]
-
Diels-Alder reactions: A cycloaddition reaction to form six-membered rings.[1][6][7]
-
Multi-component reactions: Reactions where multiple starting materials react to form a single product in one pot, such as the Biginelli reaction for the synthesis of dihydropyrimidinones.
-
Synthesis of heterocyclic compounds: It is widely used in the synthesis of various nitrogen- and oxygen-containing heterocycles, such as quinolines and indoles.[4][8][9][10][11]
Q3: What is the optimal reaction temperature for catalysis with this compound?
The optimal reaction temperature is highly dependent on the specific reaction being performed. While some reactions proceed efficiently at room temperature, others require elevated temperatures to achieve good yields and reaction rates.[1] For example, in the synthesis of certain quinoline (B57606) derivatives, increasing the temperature from room temperature to 60°C has been shown to significantly improve the yield. It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific application.
Q4: Can this compound be recovered and reused?
Yes, one of the advantages of using Indium(III) chloride is its potential for recovery and reuse, which makes the process more cost-effective and environmentally friendly.[4][6] For reactions conducted in water, the catalyst can often be recovered from the aqueous phase after completion of the reaction.[6] In other cases, it can be recycled with only a slight drop in activity.[4]
Data Presentation: Impact of Reaction Temperature on Quinolone Synthesis
The following table summarizes the effect of reaction temperature on the yield of a quinoline synthesis reaction catalyzed by 5 mole % of Indium(III) chloride.[4]
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Room Temperature | 12 | 45 |
| 40 | 10 | 65 |
| 60 | 6 | 92 |
| 80 | 6 | 90 |
Data extracted from a study on the one-pot synthesis of quinolines using substituted anilines and ethyl acetoacetate (B1235776) in ethanol (B145695).[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature (e.g., room temperature, 40°C, 60°C, 80°C) in small-scale trials. | The reaction rate and equilibrium can be highly sensitive to temperature. Elevated temperatures often improve yields, but can also lead to decomposition.[4] |
| Catalyst Inactivity | Ensure the this compound is of high purity and has been stored properly to avoid excess moisture, which can affect its Lewis acidity. Consider using a freshly opened bottle or drying the catalyst. | The Lewis acidity of the catalyst is crucial for its activity. Contamination or hydration state can impact its effectiveness. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | While catalytic amounts are desired, some reactions may require a higher concentration of the Lewis acid to proceed efficiently. |
| Poor Quality of Reagents or Solvents | Use freshly purified reagents and anhydrous solvents (unless the reaction is known to be compatible with water). | Impurities in the starting materials or solvent can interfere with the catalytic cycle or lead to side reactions. |
Issue 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. | High temperatures can provide enough energy to overcome the activation barrier for undesired side reactions or cause product decomposition. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. | Allowing the reaction to proceed for too long can lead to the formation of byproducts or degradation of the desired product. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. | An excess of one reactant might lead to the formation of side products. |
| Catalyst-Induced Side Reactions | Consider using a lower catalyst loading or a different Lewis acid with milder activity if specific side reactions are known to be promoted by strong Lewis acids. | While InCl₃ is considered a relatively mild Lewis acid, for very sensitive substrates, side reactions can still occur. |
Experimental Protocols
General Protocol for this compound Catalyzed Synthesis of Quinolines [4]
This protocol describes a general procedure for the one-pot synthesis of quinoline derivatives from substituted anilines and β-ketoesters.
Materials:
-
Substituted aniline (B41778) (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
This compound (5 mole %)
-
Ethanol (15 mL)
-
Round bottom flask (50 mL)
-
Magnetic stirrer and heating mantle
-
TLC plates
-
Flash chromatography setup
Procedure:
-
To a 50 mL round bottom flask, add the substituted aniline (1 mmol), ethyl acetoacetate (1 mmol), and this compound (5 mole %).
-
Add ethanol (15 mL) to the flask.
-
Stir the resulting solution at 60°C.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, filter the reaction mixture.
-
Purify the crude product by flash chromatography using a suitable eluent (e.g., 20% ethyl acetate (B1210297) and 80% n-hexane).
-
Recrystallize the purified product from an appropriate solvent to obtain the final quinoline derivative.
Visualizations
Caption: Experimental workflow for the synthesis of quinolines.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. "Friedel-crafts acylation of aromatic compounds over InCl₃-impregnated " by Autumporn Lertwilai [digital.car.chula.ac.th]
- 6. Indium trichloride (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving Indium(III) Chloride Tetrahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing work-up procedures for reactions involving Indium(III) chloride tetrahydrate to ensure high product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the work-up of reactions catalyzed by this compound?
A1: Researchers often face several challenges during the work-up of reactions involving this compound. Due to its hygroscopic nature and high solubility in water, residual indium salts can contaminate the final product.[1] The hydrolysis of Indium(III) chloride upon addition of aqueous solutions can lead to the formation of indium hydroxide (B78521), a gelatinous precipitate that can complicate phase separation.[2] Emulsion formation is another common issue, making efficient extraction difficult.
Q2: How does the tetrahydrate form of Indium(III) chloride affect the work-up procedure compared to the anhydrous form?
A2: this compound (InCl₃·4H₂O) already contains water, which can influence the reaction environment and the subsequent work-up. While often compatible with aqueous conditions, the presence of coordinated water can facilitate hydrolysis upon dilution, leading to the formation of indium hydroxide byproducts.[2] The anhydrous form is more sensitive to atmospheric moisture, but its reactions might start under drier conditions, potentially altering the nature and quantity of byproducts to be removed during the work-up.
Q3: What are the recommended general steps for a standard aqueous work-up of a reaction mixture containing Indium(III) chloride?
A3: A typical aqueous work-up involves quenching the reaction, followed by liquid-liquid extraction to separate the desired organic product from the aqueous phase containing the indium salts and other water-soluble impurities.[3][4] The organic layer is then washed sequentially with various aqueous solutions to remove residual impurities, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and finally concentrated under reduced pressure to yield the crude product.[3]
Troubleshooting Guide
Problem 1: Presence of a white, gelatinous precipitate upon addition of aqueous quench solution.
Cause: This precipitate is likely indium hydroxide (In(OH)₃), formed from the hydrolysis of Indium(III) chloride in the aqueous environment.[2] The formation of In(OH)₃ can be particularly pronounced if the pH of the aqueous solution is neutral or basic.
Solution:
-
Acidic Wash: To dissolve the indium hydroxide precipitate, perform an acidic wash of the organic layer. A dilute solution of hydrochloric acid (e.g., 1 M HCl) is effective in converting the insoluble hydroxide back into the water-soluble InCl₃.[2]
-
Chelating Agents: In cases where an acidic wash is not suitable for the desired product, a wash with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester the indium ions and facilitate their removal into the aqueous phase.
Problem 2: Persistent emulsion formation during liquid-liquid extraction.
Cause: Emulsions are often stabilized by finely dispersed solid particles, such as indium hydroxide, or by the presence of polar, high-boiling point solvents like DMF or DMSO.[5]
Solutions:
-
Addition of Brine: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[3]
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of celite can help to remove the solid particles that may be stabilizing the emulsion.[3]
-
Solvent Modification: Adding a small amount of a different organic solvent with a lower polarity might alter the phase behavior and promote separation.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Problem 3: Residual indium contamination in the final product, confirmed by analytical techniques.
Cause: Incomplete removal of indium salts during the aqueous work-up is a common cause of product contamination. This can be due to insufficient washing or the formation of organic-soluble indium complexes.
Solutions:
-
Multiple Acidic Washes: Increase the number of washes with dilute acid (e.g., 1 M HCl) to ensure complete removal of indium salts.
-
Solvent Extraction Optimization: Consider using a different organic solvent for extraction that has a lower affinity for indium complexes.
-
Precipitation of Indium: In some cases, indium can be precipitated from the aqueous phase as indium hydroxide by carefully adjusting the pH with a base like sodium hydroxide.[2] This can be followed by filtration to remove the indium before proceeding with the extraction of the organic product.
Data Presentation
Table 1: Comparison of Aqueous Wash Solutions for Indium Removal
| Wash Solution | Target Impurity | Mechanism of Action | Expected Efficiency |
| Water | Water-soluble byproducts | Dissolution | Moderate for polar impurities |
| Dilute HCl (e.g., 1 M) | Indium(III) chloride, Indium hydroxide | Protonation of hydroxide, increasing aqueous solubility | High for indium removal |
| Saturated NaHCO₃ (aq) | Acidic byproducts | Neutralization | High for acidic impurities |
| Saturated NaCl (Brine) | Dissolved water, helps break emulsions | Increases ionic strength of aqueous phase | High for water removal, aids in phase separation |
| Dilute EDTA solution | Indium ions | Chelation | Moderate to high, useful when acidic conditions are not tolerated |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for an Indium(III) Chloride Catalyzed Reaction
-
Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake gently, venting frequently. Allow the layers to separate.
-
Aqueous Washes:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove indium salts.
-
Saturated aqueous NaHCO₃ solution (1 x volume of organic layer) to neutralize any remaining acid.
-
Brine (1 x volume of organic layer) to remove dissolved water.
-
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Work-up Involving Precipitation of Indium Hydroxide
-
Quenching and pH Adjustment: Quench the reaction with water. Slowly add a dilute solution of NaOH (e.g., 1 M) while monitoring the pH until it reaches approximately 7-8 to precipitate indium hydroxide.
-
Filtration: Filter the mixture through a pad of celite to remove the precipitated In(OH)₃.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent.
-
Washing and Drying: Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate as described in Protocol 1.
Mandatory Visualization
Caption: Standard experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for common work-up issues.
References
Validation & Comparative
Anhydrous vs. Tetrahydrate Indium(III) Chloride: A Comparative Analysis of Catalytic Activity
For researchers, scientists, and drug development professionals, the choice of a catalyst can be a critical determinant of reaction efficiency, yield, and overall success. Indium(III) chloride (InCl₃), a versatile Lewis acid, is widely employed to catalyze a range of organic transformations. It is commercially available in both anhydrous and tetrahydrate forms, leading to the pertinent question: does the presence of water of hydration impact its catalytic prowess? This guide provides an objective comparison of the catalytic activity of anhydrous and tetrahydrate Indium(III) chloride, supported by experimental data and detailed protocols.
Indium(III) chloride's efficacy as a catalyst stems from its ability to accept electron pairs, thereby activating substrates for nucleophilic attack. This property is leveraged in numerous reactions, including the synthesis of heterocyclic compounds, which are often key scaffolds in pharmaceutical agents. The primary distinction between the two forms of the catalyst lies in the coordination of water molecules to the indium center in the tetrahydrate, which can influence its Lewis acidity and, consequently, its catalytic behavior.
Comparative Catalytic Performance in the Biginelli Reaction
To provide a quantitative comparison, we will focus on the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction. This multicomponent reaction is of significant interest in medicinal chemistry due to the diverse biological activities of its products.
Data Presentation
The following table summarizes the results for the indium(III) chloride-catalyzed Biginelli reaction between various aldehydes, ethyl acetoacetate (B1235776), and urea (B33335). These results are indicative of the high yields achievable with this catalyst. It is important to note that in many synthetic reports, the hydration state of the commercially procured InCl₃ is not explicitly stated, suggesting that the hydrated form is often used with great success.
Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Indium(III) Chloride Catalyst
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 91 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 3 | 4-Methylbenzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 4 | 4-Methoxybenzaldehyde | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 90 |
| 5 | 3-Nitrobenzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 85 |
Data is representative of yields reported in the literature for InCl₃-catalyzed Biginelli reactions.
Discussion on the Impact of Hydration
The high efficiency of indium(III) chloride in reactions, even when performed in aqueous media or with the hydrated salt, is a notable advantage. This suggests that the presence of water does not significantly inhibit the catalytic activity of the indium center for certain reactions. In contrast, many traditional Lewis acids, such as aluminum chloride, require strictly anhydrous conditions to be effective.
The choice between anhydrous and tetrahydrate InCl₃ may depend on the specific reaction and the sensitivity of the substrates to water. For reactions that are not water-sensitive, the tetrahydrate form offers a more convenient and less expensive option, as it does not require stringent handling to exclude atmospheric moisture. For reactions where the presence of water could lead to side reactions or decomposition of starting materials, the anhydrous form would be the preferred catalyst.
Experimental Protocols
Below is a detailed experimental protocol for the indium(III) chloride-catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which can be adapted for either the anhydrous or tetrahydrate form of the catalyst.
General Procedure for the InCl₃-Catalyzed Biginelli Reaction:
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Add Indium(III) chloride (anhydrous or tetrahydrate, 0.1 mmol, 10 mol%) to the mixture.
-
Solvent and Reflux: Add tetrahydrofuran (B95107) (THF) (5 mL) as the solvent. The mixture is then heated to reflux (approximately 65-70 °C) with stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then quenched with water and the solid product is collected by filtration.
-
Purification: The crude product is washed with cold water and then purified by recrystallization from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Visualization of the Catalytic Process
To illustrate the logical workflow of comparing the two catalytic forms, the following diagram is provided.
Caption: Workflow for comparing anhydrous and tetrahydrate InCl₃ catalysis.
This guide provides a foundational understanding of the catalytic activity of anhydrous versus tetrahydrate indium(III) chloride. While both forms are effective catalysts for many organic transformations, the choice between them should be guided by the specific requirements of the reaction, including the water sensitivity of the substrates and the desired reaction conditions. Further head-to-head comparative studies under identical conditions are warranted to fully elucidate the nuanced differences in their catalytic performance across a broader range of reactions.
Validating the Catalytic Prowess of Indium(III) Chloride Tetrahydrate in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a catalyst is pivotal to the success of synthetic endeavors. This guide provides an objective comparison of the performance of Indium(III) chloride tetrahydrate (InCl₃·4H₂O) against other common Lewis acid catalysts in key organic transformations. Supported by experimental data, detailed protocols, and mechanistic diagrams, this analysis validates the utility of InCl₃·4H₂O as a mild, efficient, and versatile catalyst in the synthetic chemist's toolkit.
Indium(III) chloride has emerged as a compelling Lewis acid catalyst in a variety of organic reactions, prized for its unique combination of reactivity, moisture tolerance, and relatively low toxicity compared to traditional Lewis acids.[1] Its efficacy stems from the ability of the indium center to accept electron pairs, thereby activating substrates and facilitating crucial bond-forming events.[2] This guide delves into a comparative analysis of InCl₃·4H₂O in three cornerstone reactions of organic synthesis: the Friedel-Crafts reaction, the Diels-Alder reaction, and the Michael addition.
Performance Comparison in Key Organic Reactions
To provide a clear and objective assessment, the following tables summarize the performance of this compound in comparison to other widely used Lewis acid catalysts. The data highlights key metrics such as reaction yield, reaction time, and catalyst loading, offering a quantitative basis for catalyst selection.
Friedel-Crafts Acylation of Anisole (B1667542)
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. The data below compares the effectiveness of various Lewis acids in the acylation of anisole with acetic anhydride.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| InCl₃ | 10 | 1 h | 92 | [3] |
| AlCl₃ | 100 | 0.5 h | 95 | [4] |
| FeCl₃ | 100 | 1 h | 85 | [5] |
| Sc(OTf)₃ | 5 | 2 h | 90 | [3] |
| ZnO | 20 | 2 h | 88 | [3] |
Table 1: Comparison of Lewis acid catalysts in the Friedel-Crafts acylation of anisole.
Diels-Alder Reaction: Cyclopentadiene (B3395910) and Methyl Acrylate
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. This table compares the catalytic activity and stereoselectivity of different Lewis acids in the reaction between cyclopentadiene and methyl acrylate.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | endo:exo Ratio | Reference |
| InCl₃ | 20 | 3 h | 95 | 98:2 | [6] |
| AlCl₃ | 10 | 2 h | 99 | 99:1 | [7] |
| Sc(OTf)₃ | 10 | 2.5 h | 92 | 97:3 | [3] |
| ZnCl₂ | 30 | 5 h | 85 | 95:5 | [3] |
| None | - | 24 h | 70 | 82:18 | [7] |
Table 2: Comparison of Lewis acid catalysts in the Diels-Alder reaction of cyclopentadiene and methyl acrylate.
Michael Addition of Thiophenol to Chalcone (B49325)
The Michael addition is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. The following table compares the efficiency of various catalysts in the addition of thiophenol to chalcone.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Solvent | Yield (%) | Reference |
| InCl₃ | 10 | 15 min | Methanol (B129727) | 98 | [8][9] |
| InBr₃ | 10 | 20 min | Methanol | 95 | [8] |
| ZnCl₂ | 20 | 1 h | Dichloromethane (B109758) | 85 | [3] |
| FeCl₃ | 15 | 45 min | Acetonitrile | 88 | [3] |
| None | - | 24 h | Methanol | <5 | [8][9] |
Table 3: Comparison of Lewis acid catalysts in the Michael addition of thiophenol to chalcone.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
General Procedure for Intramolecular Friedel-Crafts Cyclization
To a solution of the allylic bromide (1.0 equiv) in dry dichloromethane (0.05 M) under an inert atmosphere, were added 4 Å molecular sieves.[5] Indium(III) chloride (10 mol%) was then added, and the resulting mixture was stirred at room temperature for 16 hours.[5] Upon completion, as monitored by thin-layer chromatography, the reaction mixture was filtered, and the solvent was removed under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.
General Procedure for the Michael Addition of Thiols to Chalcones
In a round-bottom flask, a solution of chalcone (1.0 mmol) and thiol (1.2 mmol) was prepared in dry methanol (5 mL).[8][9] To this solution, Indium(III) chloride (10 mol%) was added, and the mixture was stirred at room temperature.[8][9] The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was quenched with water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield the pure Michael adduct.[8][9]
General Procedure for the Synthesis of Quinolines
A mixture of an aniline (B41778) (1.0 mmol), a β-ketoester (1.2 mmol), and Indium(III) chloride (10 mol%) in ethanol (B145695) (5 mL) was stirred at 60 °C. The reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was then taken up in ethyl acetate (B1210297) and washed with a saturated solution of sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to afford the corresponding quinoline (B57606) derivative.
Mechanistic Insights and Visualizations
The catalytic activity of Indium(III) chloride can be attributed to its ability to coordinate with electron-rich atoms, thereby activating the substrate for nucleophilic attack. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and experimental workflows.
Caption: Proposed catalytic cycle for the InCl₃-catalyzed Friedel-Crafts acylation.
Caption: A generalized experimental workflow for the InCl₃-catalyzed Diels-Alder reaction.
Caption: Proposed mechanism for the InCl₃-catalyzed Michael addition of a thiol to an enone.
Conclusion
The presented data and protocols validate that this compound is a highly effective and versatile Lewis acid catalyst for a range of important organic transformations. Its performance is often comparable, and in some cases superior, to traditional Lewis acids, particularly when considering its milder reaction conditions, lower catalyst loadings in certain applications, and greater tolerance to moisture. For researchers and professionals in drug development and organic synthesis, InCl₃·4H₂O represents a valuable tool that can lead to more efficient, economical, and environmentally benign synthetic routes. The detailed experimental procedures and mechanistic diagrams provided in this guide offer a solid foundation for the practical application and further exploration of this promising catalyst.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Indium(III) Chloride Tetrahydrate Catalysis: A Comparative Overview and Framework for Kinetic Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a versatile and water-tolerant Lewis acid catalyst in a wide array of organic transformations.[1][2] This guide provides a comparative overview of its performance against other common Lewis acids and offers a foundational protocol for conducting kinetic studies to empower researchers in their catalyst selection and optimization processes.
Performance Comparison in Key Organic Reactions
While comprehensive kinetic data for reactions catalyzed by this compound is not extensively available in the public domain, a comparative analysis based on reaction yields and conditions offers valuable insights into its efficacy. The following table summarizes the performance of InCl₃·4H₂O in comparison to other Lewis acids in selected organic reactions.
| Reaction | Substrates | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Prins Cyclization | Homoallylic alcohol, Aldehyde | InCl₃ | Not Specified | Not Specified | Not Specified | Not Specified | Excellent | [3] |
| BiCl₃ / TMSCl | 0.05 (BiCl₃) | Not Specified | Room Temp | Not Specified | High | [3] | ||
| FeCl₃ | Not Specified | Not Specified | Room Temp | Not Specified | Good to Excellent | [3] | ||
| Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | InCl₃ | 10 | BMImBF₄ | Not Specified | 1 h | 61 | [4] |
| CeCl₃ | 10 | BMImBF₄ | Not Specified | 1 h | 72 | [4] | ||
| CuCl₂ | 10 | BMImBF₄ | Not Specified | 1 h | 74 | [4] | ||
| Diels-Alder Reaction | N,N'-dimethyl-barbituric acid, Benzaldehyde, Ethyl vinyl ether | InCl₃ | 1 | Acetonitrile-water | Room Temp | Not Specified | 90 | [5] |
| (Without Catalyst) | - | - | Acetonitrile-water | Room Temp | Not Specified | 65 | [5] |
Key Observations:
-
Indium(III) chloride is an effective Lewis acid catalyst for various reactions, including carbon-carbon bond-forming reactions like the Prins cyclization and multicomponent reactions such as the Biginelli reaction.[3][4]
-
Its performance is often comparable to other common Lewis acids, and in some cases, it offers advantages such as milder reaction conditions and compatibility with aqueous media.[2][5]
-
The water stability of InCl₃·4H₂O makes it a particularly attractive catalyst for green chemistry applications.[2]
Experimental Protocols for Kinetic Analysis
To facilitate a deeper understanding and optimization of reactions catalyzed by this compound, a generalized protocol for conducting kinetic studies is presented below. This protocol is based on standard methodologies for monitoring homogeneous catalytic reactions and can be adapted to specific reaction requirements.
Objective: To determine the reaction rate, rate law, and activation parameters for a reaction catalyzed by this compound.
Materials:
-
This compound (InCl₃·4H₂O)
-
Reactants (purified and characterized)
-
Anhydrous solvent
-
Internal standard (for chromatographic analysis)
-
Reaction vessel (e.g., three-neck round-bottom flask) with a magnetic stirrer and temperature control (oil bath or cryostat)
-
Sampling equipment (e.g., syringes)
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.
-
Prepare stock solutions of the reactants and the internal standard of known concentrations.
-
-
Reaction Setup:
-
To a clean, dry, and inert-atmosphere-purged reaction vessel, add the calculated volume of the solvent and the internal standard.
-
Place the vessel in the temperature-controlled bath and allow it to equilibrate to the desired reaction temperature.
-
Add the stock solution of the catalyst to the reaction vessel and stir for a few minutes to ensure homogeneity.
-
-
Initiation of Reaction and Monitoring:
-
Initiate the reaction by adding the stock solutions of the reactants to the stirred, thermostated catalyst solution. Start a timer immediately.
-
At regular time intervals, withdraw aliquots of the reaction mixture using a syringe. . Immediately quench the reaction in the aliquot to stop any further conversion. This can be achieved by rapid cooling, dilution with a cold solvent, or by adding a quenching agent that deactivates the catalyst.
-
Prepare the quenched samples for analysis by the chosen analytical technique (e.g., dilution, extraction, derivatization).
-
-
Data Analysis:
-
Analyze the samples to determine the concentration of the reactant(s) and/or product(s) at each time point.
-
Plot the concentration of a reactant or product versus time.
-
From the concentration-time data, determine the initial rate of the reaction.
-
To determine the reaction order with respect to each reactant and the catalyst, perform a series of experiments varying the initial concentration of one component while keeping the others constant.
-
To determine the activation energy (Ea), conduct the reaction at different temperatures and use the Arrhenius equation to plot ln(k) versus 1/T, where k is the rate constant.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general experimental workflow for kinetic studies and a proposed catalytic cycle for a Lewis acid-catalyzed reaction.
References
Unveiling Reaction Intermediates with Indium(III) Chloride Tetrahydrate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Indium(III) chloride tetrahydrate has emerged as a versatile Lewis acid catalyst in a myriad of organic transformations, crucial for the synthesis of complex molecules and pharmaceutical intermediates. Understanding the reaction mechanisms, particularly the identification of transient intermediates, is paramount for optimizing reaction conditions and enhancing product yields. This guide provides a comparative analysis of key spectroscopic techniques employed to identify and characterize reaction intermediates in transformations catalyzed by this compound.
Spectroscopic Techniques: A Comparative Overview
The choice of spectroscopic technique is critical and often depends on the nature of the reaction, the expected concentration of the intermediate, and the information required. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
| Spectroscopic Technique | Principle | Strengths | Limitations | Typical Application in InCl₃ Catalysis |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | - Provides unambiguous structural information.- Can quantify species in solution.- In-situ monitoring is possible with specialized equipment. | - Lower sensitivity compared to MS.- Can be challenging for very short-lived or low-concentration intermediates.- Paramagnetic species can broaden signals. | - Characterization of stable catalyst-substrate adducts.- Monitoring the formation and decay of relatively long-lived intermediates. |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, providing information about functional groups. | - Excellent for identifying specific functional groups.- In-situ monitoring is readily achievable with ATR probes.- Fast data acquisition. | - Provides limited structural information beyond functional groups.- Complex spectra can be difficult to interpret, especially in mixtures. | - Tracking changes in key functional groups (e.g., C=O, C=C) during the reaction.- Detecting the coordination of substrates to the indium center. |
| ESI-MS | Generates ions from solution-phase molecules for mass analysis, allowing for the detection of charged species. | - Extremely high sensitivity for detecting low-concentration, charged intermediates.- Provides mass-to-charge ratio, indicating elemental composition.- Tandem MS (MS/MS) can provide structural information through fragmentation patterns. | - Does not directly provide structural information in the same way as NMR.- Ionization process might alter the species of interest.- Primarily suitable for charged or easily ionizable species. | - Identification of the active catalytic species, such as [InCl₂]⁺.- Detection of cationic reaction intermediates. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules, providing information about electronic transitions. | - Simple and cost-effective.- Excellent for quantitative analysis and reaction kinetics if species have a chromophore.- High sensitivity for strongly absorbing species. | - Provides very limited structural information.- Only applicable to reactions involving chromophoric reactants, intermediates, or products. | - Monitoring reaction kinetics by following the disappearance of a reactant or the appearance of a product with a distinct UV-Vis absorption. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for the application of each technique in the study of this compound catalyzed reactions.
In-situ NMR Spectroscopy
-
Sample Preparation: In a clean, dry NMR tube, dissolve the starting materials and this compound in a deuterated solvent that is compatible with the reaction conditions.
-
Instrument Setup: Use a high-resolution NMR spectrometer equipped with a variable temperature probe.
-
Data Acquisition: Acquire an initial ¹H and/or ¹³C NMR spectrum before initiating the reaction to serve as a baseline. Initiate the reaction (e.g., by heating) and acquire spectra at regular intervals.
-
Analysis: Process the spectra to identify new signals corresponding to intermediates and products. Integrate key signals to determine the relative concentrations of species over time.
In-situ ATR-IR Spectroscopy
-
Reaction Setup: Assemble the reaction vessel with an Attenuated Total Reflectance (ATR) IR probe immersed in the reaction mixture.
-
Background Spectrum: Record a background spectrum of the solvent and catalyst before adding the reactants.
-
Reaction Monitoring: Initiate the reaction and continuously record IR spectra.
-
Data Analysis: Subtract the background spectrum from the reaction spectra to observe changes in the vibrational bands corresponding to the consumption of reactants and the formation of intermediates and products.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare the reaction mixture in a suitable solvent (e.g., acetonitrile, methanol).
-
Direct Infusion: Introduce the reaction mixture directly into the ESI-MS source via a syringe pump at a low flow rate.
-
Data Acquisition: Acquire mass spectra in positive or negative ion mode, depending on the expected charge of the intermediates.
-
Tandem MS (MS/MS): To gain structural information, select the ion of interest and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Analysis: Analyze the mass spectra to identify the m/z values of potential intermediates. Compare experimental fragmentation patterns with theoretical ones to confirm structures.
UV-Vis Spectroscopy for Kinetic Analysis
-
Sample Preparation: Prepare solutions of the reactants and this compound in a UV-transparent solvent.
-
Wavelength Selection: Record the UV-Vis spectra of the starting materials and the final product to identify a wavelength where there is a significant change in absorbance during the reaction.
-
Kinetic Run: Mix the reactants in a cuvette placed inside a temperature-controlled UV-Vis spectrophotometer and immediately start recording the absorbance at the selected wavelength over time.
-
Data Analysis: Plot absorbance versus time. Use the Beer-Lambert law to convert absorbance to concentration and determine the reaction rate and order.
Logical Workflow for Spectroscopic Analysis
The selection and application of spectroscopic techniques for studying reaction intermediates can be guided by a logical workflow.
Caption: A logical workflow for the identification of reaction intermediates.
Case Study: Indium(III) Chloride Catalyzed Cycloisomerization
In the cycloisomerization of 1,6-enynes catalyzed by InCl₃, spectroscopic studies have been pivotal in identifying the true catalytic species and key intermediates.[1][2]
Caption: A simplified reaction pathway for InCl₃-catalyzed cycloisomerization.
Spectroscopic Evidence:
-
ESI-MS: Was instrumental in identifying the active catalytic species as the [InCl₂]⁺ cation, rather than InCl₃ itself.[2] This was achieved by detecting the corresponding m/z signal in the reaction mixture.
-
NMR Spectroscopy: While challenging to observe the highly reactive cationic intermediates directly, NMR studies, in combination with DFT calculations, have been used to characterize the starting materials and final products, providing indirect evidence for the proposed mechanism.[1]
This guide highlights the complementary nature of different spectroscopic techniques. For a comprehensive understanding of reaction mechanisms involving this compound, an integrated approach, often combining the high sensitivity of ESI-MS for initial screening with the detailed structural information from NMR for confirmation, is the most powerful strategy.
References
Assessing the Reusability and Stability of Indium(III) Chloride Tetrahydrate as a Catalyst: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an efficient, stable, and reusable catalyst is a critical factor in the sustainable synthesis of complex organic molecules. Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a versatile and water-tolerant Lewis acid catalyst for a wide range of organic transformations. This guide provides an objective comparison of its performance, reusability, and stability against other common Lewis acid catalysts, supported by experimental data and detailed protocols.
Indium(III) chloride is a potent Lewis acid that can effectively catalyze various organic reactions, including Friedel-Crafts acylations and Diels-Alder reactions.[1][2] Its notable stability in the presence of air and moisture, coupled with its compatibility with aqueous reaction media, makes it an attractive and environmentally benign catalytic option.[3][4] A key advantage of employing Indium(III) chloride is its potential for recovery and reuse across multiple reaction cycles, which significantly enhances its economic and environmental viability.[4]
Performance and Reusability: A Quantitative Comparison
The reusability of a catalyst is a crucial metric for its practical application in both academic and industrial settings. The following tables summarize the performance of this compound in terms of product yield over several catalytic cycles for representative organic reactions.
Table 1: Reusability of this compound in a Three-Component Reaction
| Cycle | Product Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
| 5 | 90 |
Data compiled from studies on the one-pot synthesis of 2,3-dihydroquinazoline-4(1H)-ones.[5]
Table 2: Comparative Performance of Lewis Acid Catalysts in the Nazarov Cyclization
| Catalyst | Time (h) | Yield (%) |
| InCl₃ | 12 | 70 |
| Bi(OTf)₃ | 8 | 93 |
| Sc(OTf)₃ | 12 | 65 |
| AlCl₃ | 12 | 68 |
Data from a comparative study on the Nazarov reaction of a specific substrate, highlighting the relative efficacy of different Lewis acids.[6][7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of catalytic performance. Below are protocols for a representative reaction and the subsequent recovery and reuse of the this compound catalyst.
Protocol 1: Indium(III) Chloride Catalyzed Friedel-Crafts Acylation
Materials:
-
Anhydrous aromatic compound (e.g., anisole)
-
Acylating agent (e.g., acetic anhydride)
-
This compound (InCl₃·4H₂O)
-
Anhydrous solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous aromatic compound and the anhydrous solvent.
-
Add this compound (typically 5-10 mol%) to the solution and stir until it dissolves.
-
Slowly add the acylating agent to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Catalyst Recovery and Reuse
Procedure:
-
After the initial reaction work-up, the aqueous layer containing the Indium(III) chloride catalyst is collected.
-
The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any residual organic compounds.
-
The water is then removed from the aqueous layer under reduced pressure to recover the solid this compound.
-
The recovered catalyst is dried in a vacuum oven and can be used for subsequent reaction cycles without significant loss of activity.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of InCl₃-catalyzed Diels-Alder reaction.
Caption: Workflow for catalyst recovery and reuse.
Conclusion
This compound demonstrates considerable stability and reusability as a Lewis acid catalyst in various organic syntheses. Its water tolerance allows for simplified reaction conditions and catalyst recovery, presenting a greener alternative to many traditional Lewis acids. While its catalytic activity may vary depending on the specific reaction when compared to other catalysts like Bismuth(III) triflate, its consistent performance over multiple cycles makes it a cost-effective and sustainable choice for organic synthesis. The detailed protocols and visual workflows provided in this guide offer a practical framework for researchers to assess and implement this compound in their synthetic endeavors.
References
- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. books.lucp.net [books.lucp.net]
- 5. researchgate.net [researchgate.net]
- 6. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the Electrochemical Catalytic Performance of Indium(III)-Based Materials Derived from Indium(III) Chloride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical catalytic performance of materials derived from Indium(III) chloride tetrahydrate with alternative catalysts. The information is supported by experimental data and detailed protocols to assist in the evaluation and selection of catalysts for various electrochemical applications, including but not limited to, CO2 reduction and hydrogen evolution reactions.
Introduction to this compound in Electrocatalysis
This compound (InCl₃·4H₂O) is a versatile and water-soluble Lewis acid that serves as a convenient precursor for the synthesis of various indium-based electrocatalysts.[1][2] While not typically used directly as an electrocatalyst in its dissolved form, it is a key starting material for creating catalytically active indium metal, oxides, sulfides, and single-atom catalysts.[3][4][5] These materials have shown significant promise in the electrochemical reduction of carbon dioxide to valuable products like formate (B1220265) and in other catalytic transformations.[1][3] This guide focuses on the electrochemical performance of these InCl₃-derived catalysts and compares them with other relevant catalytic systems.
As a Lewis acid, Indium(III) chloride can facilitate various organic reactions, such as Friedel-Crafts acylations and Diels-Alder reactions.[2] In the context of electrocatalysis, its primary role is as a readily available and soluble source of indium for the fabrication of heterogeneous catalysts.[3] The final catalytic performance is highly dependent on the morphology, composition, and electronic structure of the resulting indium-based material.
Comparative Performance Data
The following tables summarize the key performance metrics for Indium(III)-based electrocatalysts in the context of CO2 reduction. These metrics are compared with those of alternative catalytic systems to provide a clear benchmark for performance evaluation.
Table 1: Electrocatalytic CO2 Reduction to Formate
| Catalyst Material | Precursor | Onset Potential (V vs. RHE) | Current Density (mA/cm²) | Faradaic Efficiency for Formate (%) | Stability |
| Zinc-doped Indium Sulfide (B99878) (ZnIn₂S₄) | InCl₃·4H₂O | Not specified | 300 | 99.3 | > 60 hours |
| Indium Single-Atom Catalyst | Not specified | -0.91 to -1.41 | 38.94 to 81.08 | 85.2 | Not specified |
| Indium Oxide Nanoparticles (In₂O₃ NPs) | Not specified | Not specified | Not specified | High for formate | Not specified |
| Bimetallic Copper-Indium (Cu-In) | Not specified | Not specified | Not specified | Tunable for CO or HCOOH | Not specified |
| Tin-based catalysts | Various | Variable | Variable | High for formate | Variable |
| Bismuth-based catalysts | Various | Variable | Variable | High for formate | Variable |
Table 2: Electrocatalytic Hydrogen Evolution Reaction (HER) - A Potential Competing Reaction
| Catalyst Material | Onset Potential (V vs. RHE) | Current Density @ specific overpotential (mA/cm²) | Tafel Slope (mV/dec) | Stability |
| Platinum (Pt) | ~ 0 | High | ~ 30 | High |
| Iridium-based catalysts | Variable | Variable | Variable | High in acidic media |
| Nickel-based catalysts | Variable | Variable | Variable | Good in alkaline media |
| Indium-based catalysts | Generally not primary HER catalysts | Lower compared to Pt | Not a primary focus | Not a primary focus |
Experimental Protocols
Detailed methodologies for key electrochemical experiments are provided below to ensure reproducibility and accurate comparison of catalytic performance.
Catalyst Preparation from this compound (Example: Indium Sulfide)
A typical synthesis of an indium sulfide-based catalyst involves dissolving this compound in a suitable solvent, followed by the addition of a sulfur source.[3]
Materials:
-
This compound (InCl₃·4H₂O)
-
Thioacetamide (B46855) (sulfur source)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a specific molar amount of InCl₃·4H₂O in deionized water.
-
Add a stoichiometric amount of thioacetamide to the solution.
-
The mixture is then typically subjected to a solvothermal or hydrothermal process in an autoclave at a specific temperature and for a set duration to form the indium sulfide catalyst.
-
After the reaction, the resulting precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried under vacuum.
Electrochemical Measurements
Electrochemical analysis is performed using a standard three-electrode setup in an appropriate electrolyte.
Setup:
-
Working Electrode: Catalyst-modified electrode (e.g., glassy carbon electrode, carbon paper).
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Electrolyte: CO₂-saturated aqueous solution (e.g., 0.5 M KHCO₃) for CO₂ reduction studies.
CV is used to determine the redox potentials and to get a qualitative assessment of the catalytic activity.[6][7]
Procedure:
-
Prepare the working electrode by drop-casting a catalyst ink (catalyst powder dispersed in a solvent with a binder like Nafion) onto the electrode surface and letting it dry.
-
Place the three electrodes in the electrochemical cell containing the CO₂-saturated electrolyte.
-
Record the cyclic voltammogram by sweeping the potential between a defined range at a specific scan rate (e.g., 50 mV/s).[8]
-
Compare the CV curves recorded under an inert atmosphere (e.g., Argon) and a CO₂-saturated atmosphere to identify the potential at which CO₂ reduction occurs.
LSV is used to determine the onset potential and current density for the catalytic reaction. Chronoamperometry is used to assess the stability of the catalyst over time at a fixed potential.
Procedure:
-
Perform LSV by sweeping the potential in one direction at a slow scan rate (e.g., 5 or 10 mV/s) in a CO₂-saturated electrolyte.
-
For stability tests, apply a constant potential (determined from LSV) and record the current as a function of time.
EIS is employed to investigate the electrode kinetics and charge transfer resistance.[9]
Procedure:
-
Set the potentiostat to a DC potential where the catalytic reaction occurs.
-
Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting impedance data is often plotted as a Nyquist plot and can be fitted to an equivalent circuit model to extract parameters like charge transfer resistance (Rct).
Visualizations
The following diagrams illustrate the experimental workflow and a simplified reaction pathway for the electrochemical reduction of CO2.
Caption: Experimental workflow for catalyst synthesis and electrochemical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Stabilizing indium sulfide for CO2 electroreduction to formate at high rate by zinc incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient and stable indium single-atom catalysts for electrocatalytic reduction of CO2 to formate. | Semantic Scholar [semanticscholar.org]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. longdom.org [longdom.org]
- 7. ossila.com [ossila.com]
- 8. Voltage Biasing, Cyclic Voltammetry, & Electrical Impedance Spectroscopy for Neural Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Performance of Indium(III) Chloride Tetrahydrate Against Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal catalyst is a critical decision in modern organic synthesis, directly impacting reaction efficiency, cost-effectiveness, and environmental footprint. Indium(III) chloride tetrahydrate has long been valued as a versatile and water-tolerant Lewis acid catalyst in a variety of organic transformations.[1] However, the continuous pursuit of enhanced catalytic activity, selectivity, and greener reaction profiles has led to the development of novel catalytic systems. This guide provides an objective comparison of the performance of this compound against emerging catalysts in key organic reactions, supported by experimental data and detailed protocols to inform your catalyst selection process.
Performance Benchmark: Indium(III) Chloride vs. Novel Catalysts
The following tables summarize the performance of this compound in comparison to novel catalysts in three pivotal organic reactions: Friedel-Crafts acylation, the Biginelli reaction, and indole (B1671886) synthesis.
Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. This table compares the efficacy of Indium(III) chloride with Bismuth(III) triflate, a more recent and highly efficient Lewis acid catalyst.[2][3]
| Catalyst | Catalyst Loading (mol%) | Acylating Agent | Solvent | Time (h) | Yield (%) | Reference |
| InCl₃ | 10 | Acetic Anhydride | Nitromethane | 0.5 | 82 | [4] |
| Bi(OTf)₃ | 1 | Benzoic Anhydride | [bmim][BF₄] | 1 | >99 | [5] |
Analysis: Bismuth(III) triflate demonstrates significantly higher catalytic activity, achieving a near-quantitative yield with a much lower catalyst loading in an ionic liquid, highlighting a greener alternative to traditional organic solvents. Indium(III) chloride remains an effective catalyst, though requiring a higher loading.
Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, a class of compounds with significant pharmacological activities. This comparison showcases Indium(III) chloride's performance against a novel organocatalyst.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| InCl₃·4H₂O | 10 | THF | 65-70 | 10-12 | 91 | [6] |
| Thiourea-based organocatalyst | 10 | Ethanol | Reflux | 5 | 95 | [6] |
Analysis: While both catalysts provide excellent yields, the novel thiourea-based organocatalyst demonstrates a shorter reaction time. The choice between the two may depend on factors such as catalyst cost, availability, and downstream purification considerations.
Synthesis of Indoles
Indole scaffolds are prevalent in a vast number of pharmaceuticals and bioactive molecules. This table provides a comparative overview of various catalysts for indole synthesis, including Indium(III) chloride and several novel systems.[7]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| InCl₃ | 5 | Dichloromethane | 40 | 1 | 92 | [7] |
| I₂ | 10 | Dichloromethane | 25 | 0.5 | 95 | [7] |
| Fe(OTf)₂ | 5 | 1,2-Dichloroethane | 80 | 24 | 85 | [7] |
| Bi(OTf)₃ | 2 | Acetonitrile | 25 | 0.25 | 98 | [7] |
| AuCl | 2 | Methanol | 60 | 6 | 88 | [7] |
| Pd(OAc)₂ | 2 | Toluene (B28343) | 110 | 12 | 82 | [7] |
Analysis: Bismuth(III) triflate and Iodine emerge as highly efficient catalysts for this transformation, affording excellent yields in very short reaction times under mild conditions. Gold and Palladium catalysts also show good activity. Indium(III) chloride remains a very effective catalyst, providing a high yield in a relatively short time.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Indium(III) Chloride Catalyzed Diels-Alder Reaction in Water
This protocol describes a green and efficient Diels-Alder reaction using Indium(III) chloride as a recyclable catalyst.
Materials:
-
Indium(III) chloride (InCl₃)
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., methyl vinyl ketone)
-
Water
-
Diethyl ether
Procedure:
-
To a stirred solution of the dienophile (1 mmol) in water (5 mL) was added Indium(III) chloride (0.2 mmol).
-
The diene (1.2 mmol) was then added and the mixture was stirred vigorously at room temperature for the specified time (monitored by TLC).
-
Upon completion of the reaction, the product was extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The aqueous layer containing the catalyst can be evaporated to recover the Indium(III) chloride, which can be reused for subsequent reactions.
Gold-Catalyzed Synthesis of 3-Alkynylindoles
This one-pot procedure involves the cyclization of 2-alkynylanilines followed by C3-alkynylation using a gold catalyst.[7]
Materials:
-
2-Alkynylaniline (1 equiv)
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (2–4 mol%)
-
Gold(I) chloride (AuCl) (4–8 mol%)
-
TIPS-EBX (1-((triisopropylsilyl)ethynyl)-1λ³-benzo[d][2]iodoxol-3(1H)-one) (1.2–2.4 equiv)
-
Isopropanol (iPrOH)
-
Diethyl ether (Et₂O)
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
To a solution of 2-alkynylaniline in isopropanol, add sodium tetrachloroaurate(III) dihydrate and gold(I) chloride.
-
Stir the mixture at room temperature for the specified time until the cyclization to the indole is complete (monitored by TLC).
-
Add TIPS-EBX to the reaction mixture and continue stirring until the C3-alkynylation is complete.
-
Quench the reaction with 0.1 M NaOH solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.
Friedel-Crafts Acylation using Bismuth(III) Triflate in an Ionic Liquid
This protocol outlines a highly efficient and recyclable catalytic system for Friedel-Crafts acylation.[5]
Materials:
-
Aromatic substrate (e.g., anisole) (5 mmol)
-
Acylating agent (e.g., benzoyl chloride) (1 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.1 mmol)
-
Ionic liquid ([bmim][BF₄])
-
Toluene
Procedure:
-
To a mixture of Bismuth(III) triflate in the ionic liquid, add the aromatic substrate and the acylating agent.
-
Stir the reaction mixture at 80 °C under an inert atmosphere for 1 hour.
-
After completion, cool the reaction mixture to room temperature and extract the product with toluene (3 x 10 mL).
-
The ionic liquid/catalyst system can be recovered by washing with fresh toluene and reused for subsequent reactions after drying under vacuum.
Visualizing Catalytic Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in catalysis relevant to the discussed reactions.
Caption: A generalized workflow for catalyst screening and optimization.
Caption: A simplified mechanism of the Biginelli multicomponent reaction.
Caption: The catalytic cycle of a Lewis acid-catalyzed Friedel-Crafts acylation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of bismuth(III) derivatives in ionic liquids: novel and recyclable catalytic systems for Friedel-Crafts acylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Indium trichloride (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Indium(III) Chloride Tetrahydrate: A Step-by-Step Guide
The proper disposal of Indium(III) chloride tetrahydrate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is classified as hazardous, and its disposal must adhere to strict regulatory guidelines. This guide provides essential information on the safe handling and disposal of this compound for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
This compound poses several health and environmental risks. It is crucial to be aware of these hazards before handling the substance.
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] | Corrosion |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[4] | Health Hazard |
| Carcinogenicity | Suspected of causing cancer.[4] | Health Hazard |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[4] | Health Hazard |
| Specific Target Organ Toxicity (Single Exposure) | Causes damage to organs (lungs).[4] | Health Hazard |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[3] | None |
Experimental Protocols: Waste Disposal Procedure
The disposal of this compound must be carried out in a controlled manner, following all institutional and regulatory protocols.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles and a face shield.[1][2]
-
Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes.[1][2]
-
Respiratory Protection: If there is a risk of dust formation, use a full-face particle respirator.[2][3]
2. Waste Segregation and Collection:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Waste Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.
-
No Mixing: Do not mix this compound waste with other waste streams.
-
Collection: For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed, and properly labeled container for disposal.[2][5]
3. Storage of Waste:
-
Secure Area: Store waste containers in a designated, locked-up, and well-ventilated area, accessible only to authorized personnel.
-
Container Integrity: Ensure the waste container is tightly closed to prevent leaks and moisture contact, as the substance is hygroscopic.[5]
4. Final Disposal:
-
Approved Waste Disposal Plant: The ultimate disposal method is to send the waste to an approved waste disposal plant.[3][4][5]
-
Regulatory Compliance: Disposal must be in accordance with all applicable local, regional, and national laws and regulations.[4][5] Chemical waste generators are responsible for correctly classifying the waste.[5]
-
Environmental Protection: Do not release the substance into the environment.[3] Prevent it from entering drains, surface water, or groundwater.[3][5][6]
Transportation for Disposal
If the waste needs to be transported for disposal, it must be done in compliance with transportation regulations.
| Transportation Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| IATA-DGR / IMDG-Code | UN 3260 | Corrosive solid, acidic, inorganic, n.o.s. (indium(III) chloride) | 8 | III |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Indium(III) chloride tetrahydrate
This guide provides critical safety, handling, and disposal protocols for Indium(III) chloride tetrahydrate, designed for laboratory and drug development professionals. Adherence to these procedures is essential for minimizing risks and ensuring a safe research environment.
This compound is a moisture-sensitive, corrosive solid that poses significant health risks upon exposure.[1][2] It can cause severe skin burns, serious eye damage, and harm to the lungs through repeated or prolonged inhalation.[1][2] Furthermore, it is suspected of causing genetic defects, cancer, and reproductive harm.[3]
Hazard Identification and Classification
A summary of the GHS hazard classifications for this compound is provided below.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion / Irritation | 1B / 1C | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | 1 | Causes serious eye damage.[1][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Causes damage to lungs through prolonged or repeated exposure if inhaled.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 1 | Causes damage to organs (Lungs).[3] |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects.[3] |
| Carcinogenicity | 2 | Suspected of causing cancer.[3] |
| Reproductive Toxicity | 2 | Suspected of damaging fertility or the unborn child.[3] |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[4] |
| Aquatic Hazard (Acute) | 2 | Toxic to aquatic life.[1] |
| Aquatic Hazard (Chronic) | 3 | Harmful to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. Engineering controls, such as a chemical fume hood, should be the primary means of exposure control.[5]
| Protection Type | Specification | Rationale |
| Eye / Face Protection | Chemical safety goggles with side shields and a face shield.[4] | Protects against dust particles, splashes, and severe eye damage.[1][6] |
| Skin Protection | Chemical-resistant gloves (tested to EN 374 standard).[4] | Prevents direct contact and severe skin burns.[2] Consult the glove manufacturer for specific chemical resistance data. |
| Body Protection | Lab coat or protective clothing.[5][7] For large quantities or spill cleanup, a full chemical-resistant suit may be required.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For routine use in a fume hood, respiratory protection may not be required. If dust is generated or ventilation is inadequate, a full-face particle respirator with N100 (US) or P3 (EN 143) cartridges is necessary.[1] | Protects against inhalation of harmful dust, which can damage the lungs.[1][7] |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
Ensure that a safety shower and an eyewash station are readily accessible and their locations are clearly marked.[3][8]
2. Administrative Controls & Best Practices:
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][5]
-
Wash hands and face thoroughly after handling the substance.[1][3][5]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
The substance is moisture-sensitive and hygroscopic; store in a dry, well-ventilated place, preferably under an inert atmosphere.[1][5]
-
Store locked up and away from incompatible materials such as strong acids and oxidizing agents.[3][8]
Emergency Protocol: Spill Response Plan
In the event of a spill, follow these steps immediately.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.
-
Wear PPE: Don appropriate PPE, including respiratory protection (N100/P3 respirator), chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[1][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][7]
-
Clean-up:
-
Decontamination: Thoroughly clean the contaminated area and any equipment used.[3][4]
-
Disposal: Dispose of the waste container and any contaminated materials as hazardous waste.[1]
Caption: Workflow for handling an this compound spill.
Disposal Plan
Chemical waste, including unused product and contaminated materials, must be handled as hazardous waste.
-
Waste Collection: Collect surplus material and residues in their original containers or in other suitable, tightly sealed, and clearly labeled containers.[1][7]
-
Licensed Disposal: Arrange for disposal through a licensed and approved waste disposal company.[1] Do not mix with other waste.
-
Regulatory Compliance: All disposal activities must be in strict accordance with federal, state, and local environmental regulations.[3][7]
-
Environmental Protection: Under no circumstances should this chemical be discharged into sewers, drains, or the environment.[1][7]
Exposure Control Parameters
Adherence to occupational exposure limits is crucial for personnel safety.
| Component | Basis | Limit Type | Value |
| Indium trichloride | Canada (Alberta, Ontario, Québec OELs) | TWA (Time-Weighted Average) | 0.1 mg/m³[1] |
First Aid Measures
In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding physician.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical help.[1][5][8]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1][2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][3]
References
- 1. tracesciences.com [tracesciences.com]
- 2. Indium (III) Chloride Tetrahydrate - 22519-64-8 [prochemonline.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
